3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O7/c1-2-3-4-5-6-7-8-9-10-12-25-14-16-27-18-20-29-22-23-30-21-19-28-17-15-26-13-11-24/h2,24H,1,3-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEYLNCXMUBTLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399443 | |
| Record name | 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130727-48-9 | |
| Record name | 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Hexa(ethylene glycol)-1-undecene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol, a long-chain poly(ethylene glycol) ether with a terminal unsaturation. This molecule and its analogs are of significant interest in drug delivery, surface modification, and materials science due to their amphiphilic nature and the reactive terminal alkene group. The synthesis is primarily achieved through the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.
Core Synthesis Pathway: Williamson Ether Synthesis
The principal synthetic route to this compound involves the nucleophilic substitution reaction between the alkoxide of hexaethylene glycol and an 11-halo-1-undecene, typically 11-bromo-1-undecene. This reaction, known as the Williamson ether synthesis, proceeds via an SN2 mechanism.[1][2]
The overall reaction can be summarized as follows:
Step 1: Deprotonation of Hexaethylene Glycol
In the initial step, hexaethylene glycol is treated with a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a commonly used base for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward.[3][4] The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to prevent the quenching of the alkoxide.
Step 2: Nucleophilic Substitution
The resulting hexaethylene glycol monoalkoxide then acts as a nucleophile, attacking the electrophilic carbon atom of 11-bromo-1-undecene. This concerted SN2 reaction results in the displacement of the bromide leaving group and the formation of the desired ether bond.[1][2]
A large excess of hexaethylene glycol is often used to favor the formation of the mono-etherified product and minimize the formation of the di-substituted by-product.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established Williamson ether synthesis procedures for similar long-chain polyethylene glycol ethers.
Materials:
-
Hexaethylene glycol (reagent grade, anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
11-Bromo-1-undecene (95% or higher purity)
-
Anhydrous tetrahydrofuran (THF)
-
n-Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
Procedure:
-
Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is added a solution of hexaethylene glycol (e.g., 5 equivalents) in anhydrous THF. The flask is cooled in an ice bath, and sodium hydride (e.g., 1.1 equivalents) is added portion-wise under a nitrogen atmosphere. The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.
-
Etherification: A solution of 11-bromo-1-undecene (1 equivalent) in anhydrous THF is added dropwise to the stirred solution of the hexaethylene glycol monoalkoxide at room temperature. The reaction mixture is then heated to reflux (approximately 66°C for THF) and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and diluted with diethyl ether or ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent. The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the desired product from unreacted starting materials and by-products. The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield this compound as a colorless to pale yellow oil.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound.
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Typical Amount |
| Hexaethylene glycol | C₁₂H₂₆O₇ | 282.33 | 5 | (User-defined) |
| Sodium Hydride | NaH | 24.00 | 1.1 | (User-defined) |
| 11-Bromo-1-undecene | C₁₁H₂₁Br | 233.19 | 1 | (User-defined) |
| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield | Typical Actual Yield | Appearance |
| This compound | C₂₃H₄₆O₇ | 434.61 | (Calculated based on limiting reagent) | 60-80% | Colorless to pale yellow oil |
| Characterization Data | Expected Values |
| ¹H NMR (CDCl₃, ppm) | δ 5.8 (m, 1H, -CH=CH₂), 4.9-5.1 (m, 2H, -CH=CH₂), 3.5-3.8 (m, 24H, -OCH₂CH₂O-), 3.45 (t, 2H, -CH₂-O-), 2.0 (q, 2H, -CH₂-CH=CH₂), 1.5-1.6 (m, 2H, -CH₂-), 1.2-1.4 (m, 12H, -(CH₂)₆-) |
| ¹³C NMR (CDCl₃, ppm) | δ 139.2, 114.1, 71.9, 70.8, 70.6, 70.3, 61.7, 33.8, 29.5, 29.4, 29.1, 28.9, 26.0 |
| Mass Spectrometry (ESI+) | m/z: 435.33 [M+H]⁺, 457.31 [M+Na]⁺ |
Mandatory Visualization
References
An In-depth Technical Guide on the Chemical Properties of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol . This molecule is a polyethylene glycol (PEG) lipid, a class of compounds of significant interest in the field of drug delivery and nanomedicine. Its amphiphilic nature, combining a hydrophilic hexaethylene glycol chain and a lipophilic undecenyl tail, makes it a valuable component in the formulation of advanced drug delivery systems such as lipid nanoparticles (LNPs). This guide details its physicochemical properties, provides representative experimental protocols for its synthesis and characterization, and discusses its functional role in enhancing the stability and bioavailability of therapeutic agents. The inclusion of a terminal alkene group offers a versatile handle for further functionalization, opening avenues for targeted drug delivery and bioconjugation.
Core Chemical Properties
This compound is a well-defined chemical entity with the molecular formula C23H46O7.[1] Its structure consists of a C11 alkenyl chain (undecenyl) linked via an ether bond to a hexaethylene glycol (PEG6) chain. The terminal double bond and the hydroxyl group provide reactive sites for further chemical modifications.
Physicochemical Data
The following table summarizes the key computed physicochemical properties of this compound.[1]
| Property | Value | Source |
| Molecular Formula | C23H46O7 | PubChem[1] |
| Molecular Weight | 434.6 g/mol | PubChem[1] |
| IUPAC Name | 2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | PubChem[1] |
| CAS Number | 130727-48-9 | PubChem[1] |
| XLogP3 | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |
| Rotatable Bond Count | 27 | PubChem[1] |
| Exact Mass | 434.32435380 Da | PubChem[1] |
| Monoisotopic Mass | 434.32435380 Da | PubChem[1] |
| Topological Polar Surface Area | 75.6 Ų | PubChem[1] |
| Heavy Atom Count | 30 | PubChem[1] |
Role in Drug Delivery Systems
PEGylated lipids are crucial components in modern drug delivery systems, particularly in lipid nanoparticles (LNPs), which have been successfully used for the delivery of nucleic acid-based therapeutics like mRNA vaccines.[2][3] The primary roles of PEG-lipids like this compound in these formulations are:
-
Steric Stabilization : The hydrophilic PEG chains form a hydrated layer on the surface of the nanoparticle, creating a "stealth" effect that prevents aggregation and reduces clearance by the mononuclear phagocyte system. This prolongs the circulation time of the nanoparticles in the bloodstream.[2][3]
-
Control of Particle Size : The inclusion of PEG-lipids during the formulation process helps to control the final size of the nanoparticles, which is a critical parameter for their biodistribution and cellular uptake.
-
Enhanced Bioavailability : By protecting the encapsulated drug from degradation and rapid clearance, PEG-lipids improve the overall bioavailability of the therapeutic agent.
-
Platform for Functionalization : The terminal alkene group in this compound provides a reactive handle for the attachment of targeting ligands (e.g., antibodies, peptides, or small molecules) via click chemistry. This allows for the development of actively targeted drug delivery systems that can selectively accumulate at the site of disease, enhancing therapeutic efficacy and reducing off-target side effects.
The following diagram illustrates the functional role of this compound in a lipid nanoparticle for targeted drug delivery.
Caption: Functional role of the PEG-lipid in a targeted LNP.
Experimental Protocols
This section provides representative experimental protocols for the synthesis, characterization, and application of this compound. These protocols are based on established methods for similar PEGylated lipids and may require optimization for specific laboratory conditions.
Synthesis via Williamson Ether Synthesis
The synthesis of this compound can be achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or tosylate. In this case, 10-undecen-1-ol is reacted with a tosylated hexaethylene glycol.
Materials:
-
10-Undecen-1-ol
-
Hexaethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1: Tosylation of Hexaethylene Glycol
-
Dissolve hexaethylene glycol (1 equivalent) in a mixture of DCM and pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain hexaethylene glycol monotosylate.
Step 2: Williamson Ether Synthesis
-
To a solution of 10-undecen-1-ol (1 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Add a solution of hexaethylene glycol monotosylate (1 equivalent) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final product, this compound.
The following diagram outlines the synthesis workflow.
Caption: Workflow for the synthesis of the target compound.
Characterization
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the terminal alkene protons (around 4.9-5.8 ppm), the methylene protons of the PEG chain (a broad singlet around 3.6 ppm), the methylene protons adjacent to the ether linkages, and the terminal hydroxyl group. The integration of these peaks can be used to confirm the structure and assess purity.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the alkene, the PEG backbone, and the alkyl chain.
High-Performance Liquid Chromatography (HPLC):
-
Purity can be assessed by reverse-phase HPLC coupled with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), as PEGylated lipids often lack a strong UV chromophore.
-
A gradient elution with water and acetonitrile or methanol is typically used. The final product should appear as a single major peak.
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the [M+Na]⁺ or [M+H]⁺ ion.
Formulation of Lipid Nanoparticles
This protocol describes a general method for preparing LNPs incorporating this compound for the encapsulation of a therapeutic payload (e.g., mRNA).
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
mRNA in an appropriate buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare Aqueous Phase: Dilute the mRNA to the desired concentration in the citrate buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing device. Pump the lipid-ethanol solution through one inlet and the mRNA-aqueous solution through another inlet at a defined flow rate ratio (e.g., 1:3).
-
Nanoparticle Formation: The rapid mixing of the two phases will induce the self-assembly of the lipids and the encapsulation of the mRNA, forming LNPs.
-
Dialysis: Dialyze the resulting LNP dispersion against PBS (pH 7.4) to remove the ethanol and exchange the buffer.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
The following diagram illustrates the LNP formulation workflow.
Caption: Workflow for LNP formulation.
Conclusion
This compound represents a valuable and versatile tool in the design and development of advanced drug delivery systems. Its well-defined amphiphilic structure, coupled with the potential for surface functionalization via its terminal alkene group, makes it an attractive component for creating stable, long-circulating, and targeted nanocarriers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this and similar PEGylated lipids in the ongoing efforts to improve the safety and efficacy of novel therapeutics. Further research into the in vivo behavior and targeting capabilities of nanoparticles formulated with this specific PEG-lipid is warranted to fully elucidate its therapeutic potential.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Lipids: Definition, Structure & Key Applications | Biopharma PEG [biochempeg.com]
The Role of PEGylated Lipids in Lipid Nanoparticle Efficacy: A Technical Guide on 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1] The efficacy and safety of these delivery vehicles are critically dependent on the specific composition of the lipids used in their formulation. Among these, PEGylated lipids play a pivotal role in the stability, pharmacokinetics, and cellular interaction of LNPs. This technical guide provides a comprehensive overview of the mechanism of action of PEGylated lipids in LNPs, with a specific focus on the structural and functional implications of a molecule exemplified by "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol". While this specific molecule is not widely documented in existing literature, its chemical structure suggests it is a PEGylated lipid designed to modulate the properties of LNPs. This guide will, therefore, extrapolate from the well-established principles of PEG-lipid functionality to provide a detailed understanding of its likely role in LNP-mediated drug delivery.
Introduction to PEGylated Lipids in LNPs
Lipid nanoparticles are typically composed of four main components: an ionizable cationic lipid for nucleic acid encapsulation and endosomal escape, a helper phospholipid to provide structural integrity, cholesterol to enhance stability and membrane fusion, and a PEGylated lipid.[2] PEGylated lipids, also known as "stealth lipids," are conjugates of polyethylene glycol (PEG) and a lipid anchor.[3] In the case of "this compound," the name describes a molecule with a hexaethylene glycol (PEG6) chain attached to a 29-carbon lipid tail with a terminal double bond and a hydroxyl group.
The primary functions of PEGylated lipids in LNPs are to:
-
Provide Steric Stabilization: The hydrophilic PEG chains form a protective layer on the surface of the LNP, preventing aggregation and enhancing colloidal stability.[4][5]
-
Prolong Circulation Time: This "stealth" layer reduces the opsonization of LNPs by plasma proteins, thereby minimizing their uptake by the mononuclear phagocyte system (MPS) and extending their circulation half-life.[6][7]
-
Control Particle Size: The inclusion of PEG-lipids during the LNP formulation process influences the final particle size, which is a critical parameter for biodistribution and cellular uptake.[8]
Mechanism of Action of this compound in LNPs
The mechanism of action of a PEGylated lipid such as "this compound" can be understood by considering its structural components and their influence on the LNP's lifecycle, from formulation to intracellular delivery.
LNP Formulation and Stability
During the self-assembly of LNPs, typically through rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo, the PEG-lipid plays a crucial role in controlling particle size and preventing aggregation.[9] The hydrophilic PEG chains create a steric barrier that limits the fusion of nascent nanoparticles, resulting in smaller and more monodisperse LNPs.[10] The length of the lipid anchor and the PEG chain are key determinants of the stability of the PEG-lipid within the LNP and its effectiveness at shielding the particle surface.[11]
The "Stealth" Effect and Pharmacokinetics
Once administered in vivo, LNPs are exposed to a complex biological environment. Unmodified nanoparticles are rapidly coated with plasma proteins (opsonins), which mark them for clearance by phagocytic cells of the MPS, primarily in the liver and spleen.[7] The PEG layer on the surface of the LNP creates a hydrated shell that sterically hinders the binding of these opsonins, a phenomenon known as the "stealth" effect.[12][13] This allows the LNPs to evade rapid clearance, prolonging their circulation time in the bloodstream and increasing the probability of reaching the target tissue.[3][6]
Figure 1. The "stealth" effect of PEGylated LNPs in the bloodstream.
Cellular Uptake and the "PEG Dilemma"
While PEGylation is beneficial for systemic circulation, it can also present a barrier to cellular uptake at the target site. This is often referred to as the "PEG dilemma".[4] The steric hindrance provided by the PEG layer can interfere with the interaction of the LNP with the cell membrane, potentially reducing the efficiency of endocytosis.[14][15] However, the desorption of the PEG-lipid from the LNP surface over time can expose the underlying lipids, facilitating cellular uptake. The length of the lipid anchor of the PEG-lipid influences its residence time on the LNP surface, with shorter anchors leading to faster desorption.[11]
Furthermore, repeated administration of PEGylated nanoparticles can lead to the production of anti-PEG antibodies, which can accelerate the clearance of subsequent doses, a phenomenon known as accelerated blood clearance (ABC).[16]
Endosomal Escape
After cellular uptake via endocytosis, the LNP is trafficked into endosomes. For the nucleic acid cargo to be effective, it must be released from the endosome into the cytoplasm. This process, known as endosomal escape, is a major bottleneck in drug delivery.[17][18] The ionizable lipid in the LNP plays a key role here. In the acidic environment of the late endosome, the ionizable lipid becomes protonated, leading to the destabilization of the endosomal membrane and the release of the LNP's contents.[8][17] While the PEG-lipid does not directly participate in endosomal escape, its influence on LNP uptake pathways can impact the efficiency of this process.[15] Some studies suggest that PEGylated LNPs may be preferentially taken up by certain endocytic pathways, such as clathrin-mediated endocytosis and caveolae-mediated endocytosis.[15]
Figure 2. Cellular uptake and endosomal escape pathway of LNPs.
Quantitative Data and Experimental Protocols
The properties and efficacy of LNPs are highly dependent on their composition. The molar percentage of the PEGylated lipid is a critical parameter that is optimized during formulation development.
Data Presentation
| LNP Component | Typical Molar Ratio (%) | Function |
| Ionizable Lipid | 40 - 50 | Nucleic acid encapsulation, endosomal escape |
| Helper Phospholipid (e.g., DSPC) | 10 - 20 | Structural integrity |
| Cholesterol | 30 - 40 | LNP stability, membrane fusion |
| PEGylated Lipid | 0.5 - 5 | Steric stabilization, prolonged circulation |
Table 1: Typical composition of lipid nanoparticles for nucleic acid delivery.[5][19]
| PEG-Lipid Molar Fraction (%) | Effect on LNP Size | Effect on Encapsulation Efficiency | Effect on In Vivo Performance |
| Low (~0.5%) | Larger particle size, potential for aggregation | Generally high | Shorter circulation time, higher cellular uptake |
| Optimal (1.5 - 3%) | Smaller, more monodisperse particles | High | Longer circulation time, balanced uptake |
| High (>5%) | Very small particles | May decrease | Very long circulation time, reduced cellular uptake ("PEG dilemma") |
Table 2: Influence of PEG-lipid molar fraction on LNP properties.[10]
Experimental Protocols
3.2.1. LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.
-
Preparation of Lipid Solution: Dissolve the ionizable lipid, helper phospholipid, cholesterol, and PEGylated lipid (e.g., "this compound") in ethanol at the desired molar ratios.[19]
-
Preparation of Nucleic Acid Solution: Dissolve the nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing: Load the lipid solution and the nucleic acid solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip.
-
Mixing: Pump the two solutions through the microfluidic chip at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing in the microchannels induces the self-assembly of the LNPs.
-
Dialysis: Dialyze the resulting LNP solution against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.
Figure 3. Experimental workflow for LNP formulation using microfluidics.
3.2.2. LNP Characterization
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). This technique measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.
-
Zeta Potential: Measured by Electrophoretic Light Scattering (ELS). This determines the surface charge of the LNPs, which can influence their stability and interaction with cells.
-
Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye is significantly enhanced upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated nucleic acid can be quantified.
3.2.3. In Vitro Cellular Uptake and Transfection Efficiency
-
Cell Culture: Plate target cells in a multi-well plate and allow them to adhere overnight.
-
LNP Treatment: Treat the cells with LNP formulations containing a fluorescently labeled lipid or a reporter gene (e.g., mRNA encoding for GFP or luciferase).
-
Uptake Analysis: After a defined incubation period, wash the cells and analyze the uptake of fluorescently labeled LNPs using flow cytometry or fluorescence microscopy.
-
Transfection Efficiency Analysis: For LNPs carrying a reporter gene, lyse the cells after 24-48 hours and measure the reporter protein expression (e.g., GFP fluorescence by flow cytometry, luciferase activity using a luminometer).
Conclusion
The PEGylated lipid component, exemplified by the structure "this compound," is an indispensable element in the design of effective lipid nanoparticle delivery systems. Its primary role is to provide steric stability and a "stealth" characteristic, which prolongs systemic circulation and allows for accumulation in target tissues. However, the "PEG dilemma" highlights the need for a careful balance in the amount and type of PEG-lipid used to avoid compromising cellular uptake. The continued development of novel PEGylated lipids with optimized properties, such as cleavable linkers or different lipid anchors, will be crucial for advancing the field of LNP-mediated therapeutics. A thorough understanding of the structure-function relationships of these molecules is paramount for the rational design of the next generation of nanomedicines.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of stealth lipids in nanomedicine-based drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixbiotech.com [helixbiotech.com]
- 5. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 7. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 9. Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 14. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. rupress.org [rupress.org]
In-depth Technical Guide: 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
CAS Number: 130727-48-9
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and speculative applications of the polyethylene glycol (PEG) lipid derivative, 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol. This molecule, also known as undec-10-enyl hexaethylene glycol ether, is of interest in the field of drug delivery and biomaterials due to its amphiphilic nature, combining a hydrophobic undecenyl tail with a hydrophilic hexaethylene glycol head.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models. These calculated properties provide valuable estimates for its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₆O₇ | PubChem[1] |
| Molecular Weight | 434.6 g/mol | PubChem[1] |
| XLogP3 | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |
| Rotatable Bond Count | 28 | PubChem[1] |
| Exact Mass | 434.32435380 | PubChem[1] |
| Monoisotopic Mass | 434.32435380 | PubChem[1] |
| Topological Polar Surface Area | 75.6 Ų | PubChem[1] |
| Heavy Atom Count | 30 | PubChem[1] |
| Complexity | 316 | PubChem[1] |
Synthesis and Characterization
Proposed Synthesis Workflow
The synthesis would likely involve a Williamson ether synthesis, reacting a terminal alkene-containing alcohol with a protected hexaethylene glycol derivative, followed by deprotection.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of a Precursor (11-Bromo-1-undecene)
A potential precursor for the synthesis is 11-bromo-1-undecene. A general procedure for its synthesis from 10-undecen-1-ol is as follows:
-
Dissolve 10-undecen-1-ol in dichloromethane and cool the solution to 0 °C.
-
Sequentially add carbon tetrabromide (CBr₄) and triphenylphosphine (Ph₃P).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction with water.
-
Extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.[2]
Potential Applications in Drug Delivery
While no specific studies utilizing this compound have been identified, its structure is analogous to other PEGylated lipids extensively used in drug delivery systems, particularly in the formation of lipid nanoparticles (LNPs).
Role in Lipid Nanoparticles
PEGylated lipids are crucial components of LNPs, which are used to deliver a variety of therapeutic agents, including mRNA and small molecule drugs. The undecenyl tail of this molecule would anchor it within the lipid bilayer of the nanoparticle, while the hydrophilic hexaethylene glycol chain would be exposed to the aqueous environment.
This surface layer of PEG chains provides several advantages:
-
Steric Hindrance: The PEG layer creates a "stealth" effect, reducing the opsonization of the nanoparticles by plasma proteins. This, in turn, can decrease clearance by the reticuloendothelial system and prolong the circulation time of the drug delivery vehicle.
-
Increased Stability: The hydrophilic PEG chains prevent the aggregation of nanoparticles, enhancing their colloidal stability.
-
Controlled Drug Release: The properties of the PEG layer can influence the rate of drug release from the nanoparticle.
Logical Relationship in LNP Formulation
The incorporation of this compound into a lipid nanoparticle would follow a self-assembly process driven by hydrophobic and hydrophilic interactions.
Caption: Logical workflow of LNP formulation incorporating the subject PEG-lipid.
Future Research Directions
The lack of published experimental data on this compound presents a clear opportunity for further research. Key areas to explore include:
-
Synthesis and Characterization: Development and validation of a robust synthetic protocol, followed by comprehensive characterization using techniques such as NMR, mass spectrometry, and chromatography to confirm its identity and purity.
-
Biocompatibility and Toxicity: In vitro and in vivo studies to assess the safety profile of this molecule.
-
Drug Delivery Efficacy: Formulation of lipid nanoparticles incorporating this PEG-lipid and evaluation of their drug loading capacity, release kinetics, and efficacy in relevant disease models.
-
Signaling Pathway Modulation: Investigation into whether this molecule or nanoparticles formulated with it have any direct or indirect effects on cellular signaling pathways, which could have therapeutic implications or be a consideration for safety.
References
The Elusive Role of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol in Drug Delivery: A Technical Overview of a Molecule with Untapped Potential
Despite its structural characteristics suggesting potential applications in drug delivery, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in knowledge regarding the specific role and applications of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol. This technical guide addresses the current state of information on this molecule, highlighting its known properties and the extensive research required to unlock its potential in therapeutic delivery systems.
Chemical Identity and Physicochemical Properties
This compound, also known by its synonym undec-10-enyl hexaethylene glycol ether, is a chemical compound with the molecular formula C23H46O7 and a molecular weight of approximately 434.61 g/mol . Its structure features a hydrophilic hexaethylene glycol chain and a lipophilic undec-10-enyl tail, classifying it as a non-ionic surfactant.
| Property | Value | Source |
| Molecular Formula | C23H46O7 | PubChem |
| Molecular Weight | 434.61 g/mol | ChemScene |
| IUPAC Name | 2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | PubChem |
| CAS Number | 130727-48-9 | ChemScene |
The presence of a polyethylene glycol (PEG) chain is a common feature in molecules designed for drug delivery applications. PEGylation is a well-established technique used to improve the solubility and pharmacokinetic properties of therapeutic agents. The terminal vinyl group on the lipophilic chain offers a potential site for polymerization or for covalent attachment to other molecules, a feature that could be exploited in the design of advanced drug delivery systems.
Current Landscape and Knowledge Gaps
A thorough investigation of scientific databases and patent literature did not yield any specific studies detailing the use of this compound in drug delivery formulations such as lipid nanoparticles, micelles, or self-emulsifying drug delivery systems (SEDDS). While the search did identify general information about the utility of hexaethylene glycol as a surfactant building block and its role in improving the aqueous solubility of compounds, this information is not specific to the molecule .
The absence of published data presents a significant challenge in providing a detailed technical guide on its application. Key areas where information is currently lacking include:
-
Quantitative Data: No data on critical parameters such as critical micelle concentration (CMC), drug loading capacity, encapsulation efficiency, or in vitro drug release kinetics is available.
-
Experimental Protocols: Detailed methodologies for the synthesis, purification, and incorporation of this molecule into drug delivery systems are not described in the accessible literature.
-
Biological Activity and Signaling Pathways: There is no information on the biocompatibility, cytotoxicity, or any potential interactions of this compound with biological systems or signaling pathways.
Potential Future Directions and Research Imperatives
Based on its chemical structure, this compound holds theoretical promise in various aspects of drug delivery. The following outlines a potential workflow for future research to elucidate its role.
Caption: A proposed experimental workflow to investigate the role of this compound in drug delivery.
Conclusion
The Potential of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol in Advanced mRNA Vaccine Formulations: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unprecedented success of mRNA vaccines has catalyzed extensive research into the optimization of their delivery systems, primarily lipid nanoparticles (LNPs). The composition of these LNPs, particularly the constituent lipids, is a critical determinant of vaccine efficacy, stability, and safety. This technical guide explores the potential role of a novel PEGylated lipid, 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol, in the development of next-generation mRNA vaccines. While direct data for this specific molecule in mRNA vaccine formulations is not yet prevalent in public literature, its structural characteristics and synthesis suggest a promising application as a PEGylated lipid component. This whitepaper will detail its synthesis, potential role in LNP-mRNA formulations by drawing parallels with established PEGylated lipids, and provide a framework for its experimental evaluation.
Introduction: The Critical Role of PEGylated Lipids in LNP-mRNA Vaccines
Lipid nanoparticles are the leading delivery platform for mRNA therapeutics, including vaccines.[1][2] These LNPs are typically composed of four key components: an ionizable cationic lipid to encapsulate the negatively charged mRNA, a helper phospholipid and cholesterol to provide structural integrity, and a PEGylated lipid.[2][3]
The PEGylated lipid component serves several crucial functions:
-
Steric Stabilization: The polyethylene glycol (PEG) moiety forms a hydrophilic corona around the LNP, preventing aggregation and enhancing colloidal stability.
-
Prolonged Circulation: The "stealth" properties conferred by the PEG layer reduce opsonization and clearance by the mononuclear phagocyte system, thereby increasing the in vivo circulation time of the LNPs.
-
Controlled Particle Size: The inclusion of PEGylated lipids during LNP formation is a key factor in controlling the final particle size, which is critical for efficient biodistribution and cellular uptake.
The selection of the PEGylated lipid, including the length of the lipid anchor and the size of the PEG chain, can significantly impact the delivery efficiency and potential immunogenicity of the vaccine.[4]
A Novel PEGylated Lipid: this compound
This compound (also known as undec-10-enyl hexaethylene glycol ether) is a synthetic molecule with the chemical formula C23H46O7. Its structure, featuring a C11 unsaturated lipid tail and a hexaethylene glycol headgroup, positions it as a potential PEGylated lipid for LNP formulations.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its structural properties can be inferred.
| Property | Value | Source |
| Molecular Formula | C23H46O7 | |
| Molecular Weight | 434.61 g/mol | |
| CAS Number | 130727-48-9 | |
| Synonyms | undec-10-enyl hexaethylene glycol ether |
Synthesis Protocol
A method for the synthesis of this compound has been described in patent literature. The following is a generalized protocol based on this information.
Objective: To synthesize this compound for potential use in drug delivery systems.
Materials:
-
Precursor molecules for the lipid tail and PEG chain (specifics depend on the synthetic route)
-
Appropriate solvents (e.g., dioxane)
-
Inert gas (e.g., nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Methodology:
-
Reaction Setup: A precursor molecule containing the lipid tail is charged into a reaction vessel under an inert atmosphere.
-
Solvation: Anhydrous solvent is added to dissolve the precursor.
-
Addition of PEG Moiety: The PEGylating reagent is added to the reaction mixture. The stoichiometry is carefully controlled to achieve the desired degree of PEGylation.
-
Reaction Conditions: The reaction is allowed to proceed under specific temperature and time conditions to ensure complete reaction.
-
Purification: The crude product is purified using standard techniques such as column chromatography to isolate the this compound.
-
Characterization: The final product is characterized using analytical techniques like NMR and mass spectrometry to confirm its identity and purity.
Proposed Role and Workflow in LNP-mRNA Vaccine Development
Based on its structure, this compound could be incorporated into LNP-mRNA formulations as the PEGylated lipid component. The unsaturated C11 tail would anchor the molecule within the lipid bilayer of the nanoparticle, while the hexaethylene glycol chain would form the hydrophilic outer layer.
Experimental Workflow for LNP-mRNA Formulation and Characterization
The following workflow outlines the steps for formulating and characterizing LNPs incorporating this novel lipid.
Proposed Mechanism of Cellular Uptake and mRNA Release
The mechanism of action for LNPs containing this compound would be expected to follow the established pathway for LNP-mediated mRNA delivery.
Framework for Preclinical Evaluation
A comprehensive preclinical evaluation would be necessary to validate the suitability of this compound for mRNA vaccine development. This would involve a series of in vitro and in vivo studies.
In Vitro Studies
| Experiment | Objective | Key Parameters to Measure |
| Cell Viability Assay | To assess the cytotoxicity of the LNP formulation on relevant cell lines (e.g., dendritic cells). | IC50 value. |
| In Vitro Transfection | To determine the efficiency of mRNA delivery and protein expression in cultured cells. | Percentage of transfected cells, mean fluorescence intensity (for reporter proteins). |
| Cytokine Profiling | To evaluate the innate immune response triggered by the LNP formulation. | Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α). |
In Vivo Studies (Animal Models)
| Experiment | Objective | Key Parameters to Measure |
| Immunogenicity Study | To assess the ability of the LNP-mRNA vaccine to elicit a robust and specific immune response. | Antigen-specific antibody titers (IgG1, IgG2a), T-cell responses (e.g., IFN-γ ELISpot). |
| Biodistribution Study | To determine the in vivo distribution and clearance profile of the LNPs. | LNP accumulation in major organs (e.g., liver, spleen, injection site) at different time points. |
| Challenge Study | To evaluate the protective efficacy of the vaccine against a subsequent pathogen challenge. | Survival rates, viral load in target tissues, clinical scores. |
Conclusion and Future Directions
This compound represents a novel, synthetically accessible PEGylated lipid with potential for application in advanced mRNA vaccine formulations. Its defined structure offers the possibility of fine-tuning the properties of lipid nanoparticles to enhance their stability, circulation time, and delivery efficiency.
While the direct experimental evidence for its use in mRNA vaccines is not yet available in the public domain, the foundational information from patent literature provides a strong rationale for its investigation. Future research should focus on the systematic evaluation of this molecule in LNP-mRNA formulations, following the experimental frameworks outlined in this whitepaper. Such studies will be crucial in determining its true potential to contribute to the development of safer and more effective mRNA vaccines.
References
- 1. US20120093915A1 - Vectors including an anionic macromolecule and a cationic lipid for delivering small nucleic acids - Google Patents [patents.google.com]
- 2. EP2679322A1 - Particle aggregate, manufacturing method for particle aggregate, fluorescence enhancing element, and device using photochemical reactions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol: Solubility and Stability
Disclaimer: Publicly available information regarding the specific quantitative solubility and stability of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol is limited. This guide synthesizes general knowledge of structurally similar compounds, namely long-chain alcohol ethoxylates and polyethylene glycol (PEG) ethers, to provide a prospective analysis. All data and protocols should be considered illustrative and require experimental verification for this specific molecule.
Introduction
This compound is a complex organic molecule characterized by a long hydrocarbon chain (nonacosene) coupled with a hexaethylene glycol moiety. This structure imparts amphiphilic properties, suggesting its potential utility as a non-ionic surfactant, emulsifier, or surface modifier in various research and industrial applications, including drug delivery and materials science. Understanding its solubility and stability is paramount for its effective application.
Chemical and Physical Properties
A summary of the computed chemical and physical properties for this compound is provided in the table below. These values are computationally derived and serve as an initial reference.[1]
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₆O₇ | PubChem[1] |
| Molecular Weight | 434.6 g/mol | PubChem[1] |
| IUPAC Name | 2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | PubChem[1] |
| Synonyms | undec-10-enyl hexaethylene glycol ether | PubChem[1] |
Prospective Solubility Profile
While specific experimental data for this compound is not available, the solubility of long-chain alcohol ethoxylates is governed by the balance between the hydrophobic alkyl chain and the hydrophilic polyethylene glycol chain.
General Principles:
-
Effect of Ethoxylation: The hexaethylene glycol chain (six ethylene oxide units) significantly increases the hydrophilicity of the molecule compared to its parent alcohol, undec-10-en-1-ol. Generally, increasing the degree of ethoxylation enhances water solubility.
-
Effect of Alkyl Chain: The C₁₁ alkenyl chain is hydrophobic and will favor solubility in non-polar organic solvents.
-
Amphiphilic Nature: The combination of a long hydrophobic tail and a polar head group suggests surfactant-like behavior, including the formation of micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).
Expected Solubility in Various Solvents:
| Solvent Type | Expected Solubility | Rationale |
| Polar Protic (e.g., Water, Ethanol) | Moderately Soluble to Soluble | The hexaethylene glycol chain will interact favorably with polar protic solvents through hydrogen bonding. However, the long alkyl chain may limit solubility in water at room temperature. Solubility is expected to increase with temperature. |
| Polar Aprotic (e.g., DMSO, DMF) | Soluble | These solvents are expected to effectively solvate both the polar and non-polar portions of the molecule. |
| Non-Polar (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The hydrophilic PEG chain will disfavor solubility in non-polar solvents. |
A patent mentioning the synthesis of this compound utilizes dioxane as a solvent, suggesting its solubility in this polar aprotic solvent.
Prospective Stability Profile
The stability of this compound is likely influenced by its polyether and alkene functional groups.
Key Stability Considerations:
-
Oxidative Degradation: Polyethylene glycol ethers are susceptible to auto-oxidation, a process that can be initiated by heat, light, and the presence of oxygen. This degradation can lead to the formation of aldehydes, ketones, and carboxylic acids, resulting in a decrease in the pH of solutions.
-
Hydrolytic Stability: The ether linkages in the PEG chain are generally stable to hydrolysis under neutral and alkaline conditions. Strong acidic conditions may lead to cleavage of the ether bonds.
-
Thermal Stability: At elevated temperatures, particularly in the presence of oxygen, thermal degradation can occur, leading to chain scission.
-
Photostability: Exposure to UV light can accelerate oxidative degradation.
Recommendations for Storage and Handling: To ensure the stability of this compound, the following storage conditions are recommended based on general knowledge of PEG compounds:
-
Temperature: Store at low temperatures (e.g., 2-8 °C or frozen) to minimize thermal and oxidative degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.
Illustrative Experimental Protocols
The following are generalized experimental protocols for determining the solubility and stability of a long-chain alcohol ethoxylate like this compound. These would need to be adapted and validated for the specific compound.
Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the saturation solubility of a compound in a given solvent.
Solubility Determination Workflow
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV, HPLC-ELSD, or GC-MS.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Stability Assessment (Forced Degradation Study)
Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation Study Workflow
Methodology:
-
Sample Preparation: Prepare solutions of this compound in suitable solvents.
-
Stress Conditions: Expose the solutions to a range of stress conditions:
-
Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at a specified temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Elevated temperature (e.g., 80 °C) in the dark.
-
Photolytic: Exposure to a controlled light source (e.g., ICH option 2).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a developed and validated stability-indicating HPLC method that can separate the parent compound from its degradation products.
-
Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products. This information helps to understand the degradation pathways and the intrinsic stability of the molecule.
Conclusion
References
An In-depth Technical Guide to the Interaction of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol with Lipid Bilayers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific molecule 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of its expected interactions based on the well-established principles and experimental data of structurally analogous long-chain polyethylene glycol (PEG)-lipid conjugates.
Introduction
This compound is a complex amphiphilic molecule characterized by a hydrophilic hexaethylene glycol headgroup and a hydrophobic 11-carbon chain with a terminal double bond (undec-10-enyl group)[1]. This structure places it in the category of PEGylated lipids, a class of molecules critical to modern drug delivery systems.
The primary function of incorporating such molecules into lipid-based nanocarriers, such as liposomes and lipid nanoparticles (LNPs), is to create a hydrophilic shield on the particle's surface. This "stealth" coating sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing clearance by the mononuclear phagocyte system and significantly extending the circulation half-life of the therapeutic agent[2][3]. Understanding the fundamental biophysical interactions between this compound and lipid bilayers is therefore paramount for the rational design and optimization of these advanced drug delivery vehicles.
This technical guide will detail the core principles of this interaction, present illustrative quantitative data, provide standardized experimental protocols for characterization, and visualize the key processes and relationships.
Core Principles of Interaction
The interaction of a PEGylated lipid with a lipid bilayer is governed by its amphiphilic nature. The hydrophobic undecenyl tail spontaneously inserts into the acyl chain region of the lipid bilayer to minimize its exposure to the aqueous environment. Concurrently, the flexible, hydrophilic hexaethylene glycol chain remains exposed to the surrounding aqueous phase. This molecular arrangement has several profound effects on the structure and properties of the lipid membrane.
-
Steric Stabilization: The PEG chains create a dense, hydrated layer on the membrane surface. This layer provides a steric barrier that prevents close apposition of adjacent bilayers or particles, thus inhibiting aggregation and enhancing colloidal stability[2][4].
-
Membrane Fluidity: The introduction of PEG-lipids can alter the packing of the lipid acyl chains. While the effect on the deep hydrocarbon core may be minimal, fluidity in the interfacial region of the bilayer is often markedly increased[5][6]. This is due to the bulky headgroup creating disorder among the lipid headgroups and upper acyl chains.
-
Permeability: The presence of PEG-lipids can influence the permeability of the lipid bilayer. Some studies report that PEG-lipids can increase the leakage of encapsulated contents, potentially by disrupting lipid packing and increasing membrane fluidity[5][7]. Conversely, at certain concentrations and PEG chain lengths, they can also decrease passive leakage[5][7].
-
Phase Behavior: PEG-lipids can affect the phase transition temperature (Tₘ) of the host lipids. By disrupting the ordered packing of lipids in the gel phase, they can lower the Tₘ or broaden the phase transition peak, as observed in calorimetric studies[5][8]. Lateral phase separation between PEG-lipid-rich and PEG-lipid-poor domains can also occur[5].
-
Mechanical Properties: The incorporation of PEG-lipids is known to alter the mechanical properties of the bilayer, such as the bending modulus and area compressibility[4][6].
Quantitative Data Summary (Illustrative)
The following tables present representative quantitative data that could be expected from biophysical assays studying the interaction of a molecule like this compound with model lipid bilayers (e.g., composed of DPPC - Dipalmitoylphosphatidylcholine).
Table 1: Illustrative Effect on Membrane Fluidity (Fluorescence Anisotropy) Probe: 1,6-Diphenyl-1,3,5-hexatriene (DPH). A lower anisotropy value (r) indicates higher membrane fluidity.
| Mol% of PEG-Lipid in DPPC Bilayer | Steady-State Fluorescence Anisotropy (r) at 45°C |
| 0% (Control) | 0.250 |
| 1% | 0.241 |
| 2.5% | 0.225 |
| 5% | 0.208 |
| 10% | 0.189 |
Table 2: Illustrative Impact on Lipid Phase Transition (Differential Scanning Calorimetry) Lipid System: Large Unilamellar Vesicles (LUVs) of DPPC.
| Mol% of PEG-Lipid in DPPC Bilayer | Main Phase Transition Temp (Tₘ) | Transition Enthalpy (ΔH) |
| 0% (Control) | 41.4 °C | 36.5 kJ/mol |
| 1% | 41.1 °C | 35.2 kJ/mol |
| 2.5% | 40.6 °C | 33.1 kJ/mol |
| 5% | 39.8 °C | 29.8 kJ/mol |
| 10% | 38.5 °C | 25.4 kJ/mol |
Table 3: Illustrative Influence on Liposome Permeability (Carboxyfluorescein Leakage Assay) System: DPPC LUVs encapsulating 50 mM Carboxyfluorescein (CF). Leakage measured after 1 hour at 42°C (above Tₘ).
| Mol% of PEG-Lipid in DPPC Bilayer | Percent CF Leakage (%) |
| 0% (Control) | 4.5 |
| 1% | 5.8 |
| 2.5% | 8.2 |
| 5% | 13.5 |
| 10% | 21.0 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research in this field. The following are standard protocols for key experiments.
Protocol 1: Preparation of PEG-Lipid Containing Liposomes
This protocol describes the thin-film hydration method followed by extrusion, a common technique for producing unilamellar vesicles of a defined size[9].
-
Lipid Mixture Preparation: In a round-bottom flask, combine the desired amounts of primary lipid (e.g., DOPC, DPPC) and this compound from chloroform stock solutions to achieve the target molar ratio.
-
Film Formation: Evaporate the organic solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. Hydrate the lipid film by vortexing the flask vigorously above the lipid phase transition temperature (Tₘ) for 30 minutes. This results in the formation of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This step enhances the encapsulation efficiency for entrapped solutes.
-
Extrusion: Equilibrate a mini-extruder apparatus to a temperature above the Tₘ. Load the MLV suspension into a gas-tight syringe and pass it through a polycarbonate membrane of a defined pore size (e.g., 100 nm) for 11-21 passes. This process generates large unilamellar vesicles (LUVs) with a narrow size distribution.
-
Characterization: Determine the final vesicle size and polydispersity index using Dynamic Light Scattering (DLS).
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is used to measure heat changes associated with the lipid phase transition.
-
Sample Preparation: Prepare a concentrated liposome suspension (approx. 10-20 mg/mL lipid) as described in Protocol 1.
-
Loading DSC Pans: Accurately transfer a known volume (e.g., 20 µL) of the liposome suspension into an aluminum DSC pan. Prepare a reference pan containing the same volume of buffer.
-
Sealing: Hermetically seal both the sample and reference pans.
-
Thermal Scan: Place the pans in the DSC instrument. Equilibrate the system at a starting temperature well below the expected Tₘ (e.g., 25°C for DPPC).
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 1°C/min) to a temperature well above the Tₘ (e.g., 55°C). Record the differential heat flow as a function of temperature.
-
Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tₘ), and the area under the peak (transition enthalpy, ΔH).
Protocol 3: Carboxyfluorescein (CF) Leakage Assay
This fluorescence-based assay measures the integrity and permeability of the liposome bilayer.
-
Liposome Preparation: Prepare liposomes as described in Protocol 1, using a buffer containing 50 mM CF at a self-quenching concentration.
-
Removal of External CF: Separate the CF-loaded liposomes from unencapsulated CF using size exclusion chromatography (e.g., a Sephadex G-50 column) equilibrated with an iso-osmotic buffer without CF.
-
Fluorescence Measurement: Dilute the purified liposome suspension in the iso-osmotic buffer in a fluorescence cuvette.
-
Monitoring Leakage: Place the cuvette in a temperature-controlled spectrofluorometer. Record the baseline fluorescence (F₀) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.
-
Initiate Leakage: Monitor the fluorescence intensity (Fₜ) over time at the desired experimental temperature.
-
Maximum Fluorescence: At the end of the experiment, add a small amount of a detergent (e.g., 10% Triton X-100) to the cuvette to completely lyse the liposomes and release all encapsulated CF. Record the maximum fluorescence (Fₘₐₓ).
-
Calculation: Calculate the percentage of CF leakage at time t using the formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for preparing and characterizing PEG-lipid containing liposomes.
Diagram 2: Conceptual Model of Bilayer Interaction
Caption: Insertion of the PEG-lipid into a lipid bilayer.
Diagram 3: The "PEG Dilemma" in Drug Delivery
Caption: The dual role of PEGylation in LNP performance.
Conclusion and Future Directions
The molecule this compound, as a representative PEGylated lipid, is expected to have a significant impact on the biophysical properties of lipid bilayers. Its incorporation can modulate membrane fluidity, permeability, and phase behavior, while conferring steric stability to nanoparticle formulations[2][4]. These interactions are fundamental to its primary application in enhancing the pharmacokinetic profile of drug delivery systems.
The provided protocols offer a robust framework for the experimental characterization of this molecule. Future research should focus on obtaining direct experimental data for this compound to validate these predicted behaviors. Further studies could also explore the impact of the terminal double bond on its interaction and potential for subsequent chemical modification. A thorough understanding of how varying its concentration affects the "PEG dilemma"—balancing prolonged circulation with efficient cellular uptake and payload release—will be critical for its successful application in next-generation therapeutics[2].
References
- 1. chemscene.com [chemscene.com]
- 2. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 4. Electroporation in lipid vesicles by varying PEG-grafted lipids in their membranes: an experimental and simulation study - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03862F [pubs.rsc.org]
- 5. Effects of Poly(ethylene glycol) (PEG) Chain Length of PEG-Lipid on the Permeability of Liposomal Bilayer Membranes [jstage.jst.go.jp]
- 6. Effects of polyethylene glycol-grafted phospholipid on the anionic magnetite nanoparticles-induced deformation and poration in giant lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene glycols interact with membrane glycerophospholipids: is this part of their mechanism for hypothermic graft protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria | MDPI [mdpi.com]
The Potential Role of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol in Advanced Gene Therapy Formulations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gene therapy holds immense promise for treating a wide array of genetic disorders, but its clinical translation hinges on the development of safe and effective delivery vectors. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, largely due to their biocompatibility and versatility. A critical component of modern LNP formulations is the PEGylated lipid, which plays a pivotal role in particle stability, circulation longevity, and overall therapeutic efficacy. This technical guide explores the multifaceted role of PEGylated lipids in gene therapy, with a specific focus on the potential contributions of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol, a novel PEGylated lipid, to the advancement of LNP-based gene delivery systems. While direct experimental data on this specific molecule in gene therapy is emerging, its unique structural features—a hexaethylene glycol headgroup and an unsaturated C11 lipid tail—suggest significant potential for optimizing LNP performance. This document will delve into the established principles of PEGylated lipid function, present hypothetical data for this compound based on its structural characteristics, and provide detailed experimental protocols for its evaluation.
Introduction to PEGylated Lipids in Gene Therapy
Lipid nanoparticles are typically composed of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2][3] The PEGylated lipid, though present in the smallest molar ratio (typically 1-5 mol%), is crucial for the overall performance and stability of the LNP formulation.[2][3]
The primary functions of PEGylated lipids in LNP-mediated gene delivery include:
-
Steric Stabilization: The hydrophilic polyethylene glycol (PEG) chains form a protective layer on the surface of the LNP, preventing aggregation and enhancing colloidal stability.[1][4][5]
-
Prolonged Circulation (Stealth Effect): The PEG layer reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS), thereby increasing the circulation half-life of the LNPs and allowing for greater accumulation at target tissues.[4][5]
-
Control of Particle Size: The inclusion of PEGylated lipids during the formulation process helps to control the final size of the nanoparticles, which is a critical parameter for their biodistribution and cellular uptake.[1]
However, the presence of a dense PEG layer can also hinder cellular uptake and endosomal escape of the nucleic acid payload, a phenomenon often referred to as the "PEG dilemma".[5] Therefore, the design and selection of the PEGylated lipid, including the length of the PEG chain and the nature of the lipid anchor, are critical for balancing stability and efficacy.
Physicochemical Properties of this compound
While extensive experimental data for this compound is not yet publicly available, its chemical structure allows for the prediction of its key physicochemical properties relevant to LNP formulation.
Table 1: Predicted Physicochemical Properties of this compound and Comparison with Common PEGylated Lipids
| Property | This compound (Predicted) | DMG-PEG2000 (Reference) | DSPE-PEG2000 (Reference) |
| Molecular Formula | C23H46O7 | C59H114N2O8 (for lipid portion) | C61H118NO11P (for lipid portion) |
| Molecular Weight | 434.6 g/mol | ~2500 g/mol | ~2800 g/mol |
| Lipid Anchor | Undecenyl (C11, unsaturated) | Dimyristoylglycerol (2x C14, saturated) | Distearoylphosphatidylethanolamine (2x C18, saturated) |
| PEG Chain Length | Hexaethylene glycol (~6 EG units) | ~45 EG units | ~45 EG units |
| Hydrophilic-Lipophilic Balance (HLB) | High (predicted) | High | High |
| Critical Micelle Concentration (CMC) | Low (predicted) | Low | Very Low |
| Potential for LNP Shedding | Moderate to High | High | Low |
Note: DMG-PEG2000 and DSPE-PEG2000 are commonly used PEGylated lipids in LNP formulations. The data for these lipids are for comparative purposes.
The shorter lipid anchor (C11) and PEG chain of this compound are expected to result in a more dynamic and potentially "sheddable" PEG layer compared to lipids with longer, saturated acyl chains like DSPE-PEG2000. This property could be advantageous in overcoming the "PEG dilemma" by allowing the LNP to shed its protective PEG coat upon reaching the target tissue, thereby facilitating cellular uptake.
Experimental Protocols for Evaluating this compound in LNP Formulations
The following section provides detailed methodologies for the formulation and characterization of LNPs incorporating this compound for gene delivery applications.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
mRNA (e.g., encoding a reporter protein like luciferase)
-
Ethanol (anhydrous)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Prepare a lipid stock solution in ethanol by dissolving the ionizable lipid, helper lipid, cholesterol, and this compound at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare an aqueous phase by dissolving the mRNA in citrate buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Collect the resulting nanoparticle suspension.
-
Dialyze the LNP suspension against PBS overnight at 4°C to remove ethanol and raise the pH.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
Experimental Workflow for LNP Formulation and Characterization
Caption: Workflow for LNP formulation, purification, and characterization.
Physicochemical Characterization of LNPs
Table 2: Key Characterization Techniques for LNP Formulations
| Parameter | Technique | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and size distribution of the LNPs. |
| Zeta Potential | Laser Doppler Velocimetry (LDV) | To measure the surface charge of the LNPs, which influences their stability and interaction with biological membranes. |
| Encapsulation Efficiency | RiboGreen Assay | To quantify the percentage of mRNA successfully encapsulated within the LNPs. |
| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | To visualize the structure and morphology of the LNPs. |
In Vitro Transfection Efficiency
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
LNP-mRNA formulation (encoding a reporter gene)
-
Luciferase assay reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the LNP-mRNA formulation in cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the reporter protein expression (e.g., luciferase activity) using a luminometer.
-
Normalize the reporter gene expression to the total protein content.
Signaling Pathway for LNP-mediated mRNA Delivery and Translation
Caption: Cellular pathway of LNP-mediated mRNA delivery and protein expression.
Structure-Activity Relationship and the Potential of this compound
The biological activity of LNP formulations is highly dependent on the chemical structures of their lipid components.[6] For PEGylated lipids, key structural features that influence performance include the length of the PEG chain and the length and saturation of the lipid anchor.
Table 3: Hypothetical In Vivo Performance of LNPs Formulated with Different PEGylated Lipids
| PEGylated Lipid | Circulation Half-life | Liver Accumulation | Extrahepatic Delivery | Transfection Efficacy (in vivo) |
| This compound | Moderate | Moderate | Potentially Enhanced | High |
| DMG-PEG2000 | Short to Moderate | High | Low | Moderate to High |
| DSPE-PEG2000 | Long | Low | Low (due to stable PEG shield) | Lower (due to hindered uptake) |
The unsaturated C11 tail of this compound may introduce instability in the lipid bilayer, potentially promoting endosomal escape. Furthermore, its shorter PEG chain could lead to a less dense "mushroom" conformation on the LNP surface, which may reduce the "stealth" effect but improve cellular interactions compared to lipids with longer PEG chains that form a dense "brush" layer.[7] This balance could be particularly beneficial for achieving delivery to extrahepatic tissues.
Conclusion and Future Directions
While direct experimental evidence is needed to fully elucidate the role of this compound in gene therapy, its unique chemical structure presents a compelling rationale for its investigation as a novel PEGylated lipid in LNP formulations. Its predicted properties suggest the potential for creating LNPs with a favorable balance of stability, circulation time, and cellular uptake, potentially enabling more efficient and targeted gene delivery. Future research should focus on the systematic evaluation of this molecule in various LNP formulations, including comprehensive in vitro and in vivo studies to determine its impact on biodistribution, transfection efficiency, and overall therapeutic outcomes. The detailed experimental protocols provided in this guide offer a framework for such investigations, which will be crucial in determining the ultimate utility of this compound in the next generation of gene therapies.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application | MDPI [mdpi.com]
- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 4. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixbiotech.com [helixbiotech.com]
- 6. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Physical characteristics of "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol"
An In-depth Technical Guide on the Physical Characteristics of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a summary of the known physical and chemical properties of this compound. Due to the limited availability of experimentally determined data for this specific molecule, this document presents computed properties sourced from publicly available chemical databases. Furthermore, it outlines detailed, standardized experimental protocols that are recommended for the empirical determination of its key physical characteristics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and characterization of this and structurally related compounds.
Core Physical and Chemical Properties
This compound, also known as undec-10-enyl hexaethylene glycol ether, is a complex molecule containing a long poly(ethylene glycol) chain and a terminal alkene group.[1][2] Its structure suggests properties characteristic of nonionic surfactants. While specific experimental data is scarce, computational models provide estimated values for several key physical and chemical properties.
Data Presentation: Computed Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₆O₇ | PubChem[2][3], ChemScene[1] |
| Molecular Weight | 434.6 g/mol | PubChem[3] |
| CAS Number | 130727-48-9 | ChemScene[1], PubChem[2][3] |
| XLogP3 | 3.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[3] |
| Rotatable Bond Count | 28 | PubChem[3] |
| Exact Mass | 434.32435380 Da | PubChem[3] |
| Topological Polar Surface Area | 75.6 Ų | PubChem[3] |
| Heavy Atom Count | 30 | PubChem[3] |
Experimental Protocols for Physical Characterization
To supplement the computed data, the following section details the standard experimental methodologies for determining the key physical properties of this compound.
Density Measurement
The density of a liquid polymer or surfactant can be accurately determined using several established methods.
2.1.1. Vibrating Tube Densimeter (ASTM D4052)
This method is fast, reliable, and requires a small sample volume.[4]
-
Principle: A U-shaped tube is induced to oscillate at its natural frequency. When a sample is introduced into the tube, the change in the oscillation frequency is directly related to the density of the sample.
-
Apparatus: A digital density meter with an oscillating U-tube.
-
Procedure:
-
Calibrate the instrument with two standards of known density, such as dry air and distilled water.
-
Inject the liquid sample into the clean, dry U-tube.
-
Allow the sample to reach thermal equilibrium at the desired temperature.
-
The instrument measures the oscillation period and calculates the density.
-
2.1.2. Pycnometry (ASTM D1480 / D1217)
This is a highly accurate but more time-consuming method.[4]
-
Principle: The density is calculated from the mass of the sample and its volume, which is precisely determined by a calibrated glass vessel called a pycnometer.
-
Apparatus: A Bingham pycnometer, a constant-temperature bath, and an analytical balance.
-
Procedure:
-
Weigh the clean, dry pycnometer.
-
Fill the pycnometer with the sample liquid, avoiding air bubbles.
-
Place the pycnometer in a constant-temperature bath until it reaches thermal equilibrium.
-
Adjust the liquid volume to a calibrated mark.
-
Remove the pycnometer from the bath, allow it to cool to room temperature, and weigh it.
-
The density is calculated from the weight of the liquid and the calibrated volume of the pycnometer.
-
2.1.3. Displacement Method (ASTM D792 / ISO 1183-1)
This method, based on Archimedes' principle, is suitable for solid or semi-solid forms of the compound.[1][2][5][6]
-
Principle: The density is determined by weighing the sample in air and then immersed in a liquid of known density.
-
Apparatus: An analytical balance with a hanger for submerged weighing and a beaker of a suitable immersion fluid (e.g., distilled water or another liquid in which the sample is insoluble).
-
Procedure:
-
Weigh the solid sample in the air.
-
Immerse the sample in the liquid of known density and weigh it again.
-
The density of the sample is calculated based on the two weights and the density of the immersion liquid.
-
Boiling Point Determination
For high molecular weight compounds like the target molecule, specialized techniques are required to determine the boiling point, especially if decomposition is a concern at atmospheric pressure.
2.2.1. Micro-Boiling Point Method
This method is suitable when only a small amount of the substance is available.
-
Principle: A sample in a capillary tube is heated, and the temperature at which a rapid stream of bubbles emerges from an inverted smaller capillary tube corresponds to the boiling point.
-
Apparatus: A melting point apparatus (like a Thiele tube or a digital instrument), a small test tube, a capillary tube sealed at one end, and a smaller, open-ended capillary tube.
-
Procedure:
-
Place a small amount of the liquid sample into the small test tube.
-
Invert the smaller capillary tube and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer and place it in the heating bath of the melting point apparatus.
-
Heat the sample gently. As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary.
-
Record the temperature at which the bubble stream is continuous.
-
2.2.2. Distillation Method
If a larger quantity of the sample is available, a simple distillation can be used.[7]
-
Principle: The temperature of the vapor that is in equilibrium with the boiling liquid is measured.
-
Apparatus: A standard simple distillation setup including a distilling flask, a condenser, a receiving flask, a thermometer, and a heating mantle.
-
Procedure:
-
Place the liquid sample in the distilling flask along with boiling chips.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask.
-
Heat the liquid to a steady boil.
-
Record the temperature at which the vapor is condensing on the thermometer bulb and dripping into the condenser. This stable temperature is the boiling point.
-
Record the atmospheric pressure, as the boiling point is pressure-dependent.
-
Melting Point Determination
Given its long chain structure, the compound may exhibit a melting range rather than a sharp melting point. Dynamic Mechanical Analysis (DMA) is a suitable technique for such materials.[8]
-
Principle: DMA measures the mechanical properties of a material as a function of temperature. The melting point is identified by a sharp drop in the storage modulus and a corresponding peak in the tan delta curve.
-
Apparatus: A Dynamic Mechanical Analyzer (DMA).
-
Procedure:
-
Place a small amount of the sample in a sample holder (e.g., a material pocket for soft materials).[8]
-
Apply a small, oscillating force to the sample.
-
Ramp the temperature at a controlled rate.
-
The instrument records the storage modulus (stiffness) and loss modulus (damping) as a function of temperature.
-
The melting point is determined from the resulting thermogram.
-
Solubility Determination
As a nonionic surfactant, its solubility in various solvents, particularly water, is a critical parameter.
2.4.1. Turbidimetric Method
This method is effective for determining the solubility of surfactants in aqueous solutions.[9]
-
Principle: The turbidity of a solution is measured as a function of the solute concentration. A sharp increase in turbidity indicates that the solubility limit has been exceeded.
-
Apparatus: A spectrophotometer or a turbidimeter.
-
Procedure:
-
Prepare a series of solutions of the compound in the desired solvent (e.g., water) at various concentrations.
-
Measure the transmittance or absorbance of each solution at a fixed wavelength.
-
Plot the transmittance/absorbance versus concentration.
-
The concentration at which a significant decrease in transmittance or increase in absorbance is observed indicates the solubility limit.
-
2.4.2. Relative Solubility Number (RSN) Titration
This method provides a measure of the hydrophilic-lipophilic balance (HLB).[10]
-
Principle: A solution of the surfactant in a nonpolar solvent/cosolvent mixture is titrated with water until turbidity appears. The amount of water required is the Relative Solubility Number.
-
Apparatus: An automatic titrator with a colorimeter probe or visual inspection.
-
Procedure:
-
Dissolve a known amount of the surfactant in a specified mixture of a nonpolar solvent (e.g., toluene) and a cosolvent (e.g., ethylene glycol dimethyl ether).
-
Titrate this solution with deionized water until the solution becomes persistently turbid.
-
The volume of water added is the RSN.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a novel chemical entity like this compound.
Caption: Workflow for Physical Characterization of a Chemical Compound.
References
- 1. skaps.com [skaps.com]
- 2. sindaoil.ae [sindaoil.ae]
- 3. This compound | C23H46O7 | CID 4112233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. knowledge.reagecon.com [knowledge.reagecon.com]
- 5. yapraksanmasterbatch.com [yapraksanmasterbatch.com]
- 6. smithers.com [smithers.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thermalsupport.com [thermalsupport.com]
- 9. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol for siRNA Delivery Systems
Disclaimer: The following application notes and protocols are based on established principles for lipid nanoparticle (LNP) siRNA delivery systems. As of the current literature, specific experimental data for "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol" in this application is not widely available. This document, therefore, provides a generalized framework and representative data to guide researchers in utilizing this compound as a PEGylated lipid component in their formulation development. The optimal molar ratios and specific performance characteristics of this particular compound must be determined empirically.
Introduction
Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing specific gene expression. However, the effective in vivo delivery of siRNA remains a significant challenge due to its instability and poor cellular uptake. Lipid nanoparticles (LNPs) have emerged as a leading platform for systemic siRNA delivery, as evidenced by the FDA-approved drug, Patisiran (Onpattro®).[1]
A typical LNP formulation for siRNA delivery consists of four key components:
-
An ionizable cationic lipid to complex with the negatively charged siRNA and facilitate endosomal escape.[2][3]
-
A helper phospholipid (e.g., DSPC) to provide structural stability.[2][3]
-
Cholesterol to enhance particle stability and aid in membrane fusion.[2][3]
-
A PEGylated lipid (PEG-lipid) to control particle size, prevent aggregation, and increase systemic circulation time by providing a "stealth" characteristic.[1][4]
"this compound" (also known as undec-10-enyl hexaethylene glycol ether) is a PEG-lipid. Its structure, comprising a hydrophobic undecenyl tail and a hydrophilic hexaethylene glycol head, makes it suitable for anchoring in the LNP lipid bilayer while exposing the polyethylene glycol (PEG) chains to the aqueous environment. The length of the lipid anchor and the PEG chain are critical parameters that influence the LNP's stability and circulation half-life.[5] PEG-lipids with shorter lipid anchors (like the C14 myristoyl chains in PEG-DMG) tend to dissociate from the LNP surface more rapidly in vivo, which can be advantageous for cellular uptake and endosomal escape.[6]
Data Presentation: Representative LNP Characteristics
The following tables summarize typical quantitative data for siRNA-LNP formulations. These values serve as a benchmark for researchers developing new formulations with "this compound". The molar percentage of the PEG-lipid is a critical parameter that influences the final physicochemical properties of the nanoparticles.[4][7]
Table 1: Representative Physicochemical Properties of PEGylated Lipid-Containing siRNA LNPs
| LNP Component Molar Ratio (Ionizable:DSPC:Chol:PEG-Lipid) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | siRNA Encapsulation Efficiency (%) |
| 50:10:38.5:1.5 | 80 - 100 | < 0.2 | -5 to +5 | > 95% |
| 50:10:37:3.0 | 60 - 80 | < 0.2 | -5 to +5 | > 95% |
| 50:10:35:5.0 | 40 - 60 | < 0.2 | -5 to +5 | > 90% |
Data compiled from analogous systems described in the literature.[7][8][9] Actual values will depend on the specific lipids and formulation process used.
Table 2: Representative In Vivo Gene Silencing Efficacy in Mouse Models (Hepatocyte Target)
| siRNA Dose (mg/kg) | Target Gene Knockdown (%) | Duration of Silencing (days) |
| 0.1 | 50 - 70% | 7 - 14 |
| 0.5 | 70 - 90% | 14 - 21 |
| 1.0 | > 90% | > 21 |
Efficacy is highly dependent on the target gene, siRNA sequence, and specific LNP formulation.[10]
Key Experimental Workflows & Signaling Pathways
Lipid Nanoparticle (LNP) Structure and Components
The diagram below illustrates the general structure of an siRNA-LNP, highlighting the role of each lipid component, including the PEG-lipid "this compound".
Caption: Diagram 1: LNP Structure.
Experimental Workflow for LNP-siRNA Development
This workflow outlines the key stages from formulation to in vivo evaluation.
Caption: Diagram 2: LNP Development Workflow.
siRNA Mechanism of Action: The RNAi Pathway
Upon successful delivery to the cytoplasm, the siRNA engages the RNA-induced silencing complex (RISC) to mediate gene silencing.
Caption: Diagram 3: RNAi Gene Silencing Pathway.
Experimental Protocols
Protocol 1: LNP-siRNA Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for reproducible and scalable production.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound (PEG-Lipid)
-
siRNA of interest
-
Anhydrous Ethanol
-
Citrate Buffer (e.g., 50 mM, pH 4.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock (Ethanol Phase): a. Dissolve the ionizable lipid, DSPC, cholesterol, and "this compound" in anhydrous ethanol to achieve a final total lipid concentration of 10-25 mM. b. A typical molar ratio to start with is 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG-Lipid). This ratio should be optimized.
-
Prepare siRNA Stock (Aqueous Phase): a. Dissolve the siRNA in citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL). The acidic pH ensures the ionizable lipid is protonated for efficient siRNA complexation.
-
Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1. c. Set a total flow rate (e.g., 12 mL/min). d. Load the lipid solution and the siRNA solution into their respective inlet syringes. e. Initiate the mixing process. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into LNPs, encapsulating the siRNA.
-
Purification and Buffer Exchange: a. Collect the LNP solution from the outlet. b. Immediately dialyze the collected solution against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes. This step removes the ethanol and raises the pH to physiological levels, resulting in a near-neutral surface charge.
-
Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. b. Store the LNPs at 4°C. For long-term storage, assess stability at -20°C or -80°C.
Protocol 2: Physicochemical Characterization of LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS).
-
Dilute a small aliquot of the LNP solution in PBS.
-
Measure the hydrodynamic diameter (Z-average) and PDI. Aim for a size between 50-120 nm and a PDI < 0.2 for systemic delivery.
2. Zeta Potential Measurement:
-
Use Laser Doppler Velocimetry.
-
Dilute the LNPs in a low ionic strength buffer (e.g., 1 mM KCl).
-
Measure the surface charge. A near-neutral zeta potential (-10 to +10 mV) at pH 7.4 is desirable to minimize non-specific interactions in the blood.[11]
3. Encapsulation Efficiency Quantification:
-
Use a fluorescent dye that binds to RNA, such as RiboGreen®.
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
-
Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100. Aim for >90% encapsulation.[8]
Protocol 3: In Vitro Gene Silencing Assay
Materials:
-
Relevant cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
LNP-siRNA formulation
-
Control LNP (with non-targeting siRNA)
-
Reagents for qPCR or Western Blot
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 24-well plate and allow them to adhere overnight.
-
Transfection: a. Dilute the LNP-siRNA and control LNPs to the desired final concentrations in complete cell culture medium. b. Replace the old medium with the LNP-containing medium. c. Incubate for 24-72 hours.
-
Analysis: a. For mRNA analysis (qPCR): Lyse the cells, extract total RNA, perform reverse transcription to cDNA, and then quantify the target mRNA levels using quantitative PCR. Normalize to a housekeeping gene. b. For protein analysis (Western Blot): Lyse the cells, quantify total protein, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control.
-
Calculate Knockdown: Compare the mRNA or protein levels in cells treated with the target siRNA-LNP to those treated with the non-targeting control LNP.
Protocol 4: In Vivo Efficacy Study in a Mouse Model
All animal experiments must be conducted under institutionally-approved protocols.
Materials:
-
Appropriate mouse model (e.g., C57BL/6 mice for liver-targeted gene silencing)
-
LNP-siRNA formulation (sterile)
-
Control LNP (non-targeting siRNA)
-
PBS (for control group)
Procedure:
-
Administration: Administer the LNP-siRNA formulations to mice via intravenous (tail vein) injection. Doses typically range from 0.1 to 1.0 mg siRNA/kg.[10] Include a group receiving PBS and a group receiving the control LNP.
-
Time Points: Select appropriate time points for analysis (e.g., 48h, 72h, 7 days) based on the expected kinetics of silencing.
-
Tissue Collection: At the designated time point, euthanize the animals and harvest the target tissue (e.g., liver).
-
Analysis: a. Homogenize the tissue to extract RNA or protein. b. Perform qPCR or Western Blot analysis as described in the in vitro protocol to determine the level of target gene silencing.
-
Safety Assessment: Monitor animals for any signs of toxicity. Collect blood for serum chemistry analysis (e.g., ALT, AST for liver toxicity) and perform histological analysis of major organs.
References
- 1. Lipid nanoparticles in the development of mRNA vaccines for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.tue.nl [pure.tue.nl]
- 7. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 8. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Rationale and Application of PEGylated Lipid-Based System for Advanced Target Delivery of siRNA [frontiersin.org]
Application Notes and Protocols for the Characterization of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural characterization and quantification of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol. This molecule, a long-chain polyoxyethylene alcohol with a terminal double bond, finds applications in various fields, including as a surfactant and in drug delivery systems. Accurate characterization is crucial for quality control, formulation development, and regulatory compliance.
Analytical Workflow Overview
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound, integrating multiple analytical techniques to elucidate its structure and purity.
Caption: Integrated analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the complete structural elucidation of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, while 2D NMR techniques like COSY and HSQC establish connectivity.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.81 | ddt | 1H | =CH- |
| 4.99 | ddt | 1H | =CH₂ (trans) |
| 4.93 | ddt | 1H | =CH₂ (cis) |
| 3.73 | t | 2H | -CH₂-OH |
| 3.64 - 3.55 | m | 20H | -O-CH₂-CH₂-O- |
| 3.45 | t | 2H | -O-CH₂- (adjacent to undecenyl) |
| 2.04 | q | 2H | -CH₂-CH= |
| 1.57 | p | 2H | -O-CH₂-CH₂- (undecenyl) |
| 1.38 - 1.25 | m | 12H | -(CH₂)₆- |
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 139.1 | =CH- |
| 114.2 | =CH₂ |
| 72.6 | -CH₂-OH |
| 71.3 | -O-CH₂- (adjacent to undecenyl) |
| 70.6 - 70.3 | -O-CH₂-CH₂-O- |
| 61.7 | HO-CH₂- |
| 33.8 | -CH₂-CH= |
| 29.5 - 28.9 | -(CH₂)₆- |
| 26.1 | -O-CH₂-CH₂- (undecenyl) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Acquisition time: 3.28 s
-
Relaxation delay: 1.0 s
-
-
¹³C NMR Acquisition:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Acquisition time: 1.09 s
-
Relaxation delay: 2.0 s
-
-
2D NMR (COSY, HSQC): Utilize standard pulse programs and parameters as recommended by the instrument manufacturer.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs using appropriate NMR processing software.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features. Electrospray ionization (ESI) is a suitable soft ionization technique for this non-volatile compound.
Predicted Mass Spectrometry Data
Table 3: Predicted ESI-MS Fragmentation Data
| m/z | Ion |
| 455.36 | [M+Na]⁺ |
| 433.38 | [M+H]⁺ |
| 415.37 | [M-H₂O+H]⁺ |
| 389.39 | [M-C₂H₄O+H]⁺ |
| 345.36 | [M-2(C₂H₄O)+H]⁺ |
| 301.33 | [M-3(C₂H₄O)+H]⁺ |
| 257.30 | [M-4(C₂H₄O)+H]⁺ |
| 213.27 | [M-5(C₂H₄O)+H]⁺ |
| 169.24 | [M-6(C₂H₄O)+H]⁺ |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.
-
MS Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
Mass range: 50-1000 m/z
-
-
MS/MS Analysis: Select the precursor ion (e.g., [M+H]⁺ at m/z 433.38) and perform collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (10-40 eV) to obtain optimal fragmentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of this compound and for quantification. A reversed-phase method is suitable for this moderately polar molecule.
Predicted HPLC Data
Table 4: Predicted HPLC Parameters and Retention Time
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 60% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) |
| Predicted Retention Time | ~15.8 min |
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition (60:40 Acetonitrile:Water).
-
Instrument: An HPLC system equipped with a gradient pump, autosampler, column oven, and an ELSD or RI detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient Program: Start at 60% B, linear gradient to 95% B in 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak corresponding to this compound to determine its purity. For quantification, a calibration curve should be prepared using standards of known concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique to identify the key functional groups present in the molecule.
Predicted FTIR Data
Table 5: Predicted FTIR Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Broad, Strong | O-H stretch (alcohol) |
| 3075 | Medium | =C-H stretch (alkene) |
| 2920, 2850 | Strong | C-H stretch (alkane) |
| 1640 | Medium | C=C stretch (alkene) |
| 1100 | Strong | C-O stretch (ether) |
| 910 | Medium | =C-H bend (alkene) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Acquisition:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16.
-
-
Background Correction: Record a background spectrum of the empty sample compartment before running the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values and spectral databases.
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical flow and complementary nature of the described analytical techniques in the complete characterization of the target molecule.
Caption: Logical flow of analytical techniques for comprehensive molecular characterization.
Application Note & Protocols for 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol in Research-Grade Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol is a high-purity lipid excipient crucial for the development of advanced drug delivery systems. Its structure, featuring a hydrophilic hexaethylene glycol chain and a lipophilic undecylenyl tail, makes it an ideal PEGylated lipid for stabilizing lipid nanoparticles (LNPs). These LNPs are at the forefront of nucleic acid therapies, including mRNA vaccines and gene therapies. The PEGylated lipid component plays a critical role in controlling particle size during formulation and shielding the nanoparticles from the immune system in vivo, thereby extending their circulation time and ensuring effective delivery of the therapeutic payload to target cells.
This document provides detailed protocols for the formulation of mRNA-containing LNPs using this compound, their subsequent characterization, and methods for evaluating their in vitro and in vivo efficacy.
Suppliers of Research-Grade Material
For research and development purposes, high-purity this compound (CAS: 130727-48-9) can be sourced from specialized chemical suppliers. It is recommended to obtain materials with a purity of ≥95% to ensure reproducibility in formulation studies.
Known Suppliers:
-
ChemScene (CAS: 130727-48-9)[1]
-
Santa Cruz Biotechnology
Application: Formulation of Lipid Nanoparticles for mRNA Delivery
This compound is a key component in the four-component lipid mixture required for the formulation of LNPs for mRNA delivery. The typical lipid composition includes:
-
An ionizable lipid: Positively charged at low pH to facilitate nucleic acid encapsulation and becomes neutral at physiological pH.
-
A phospholipid: A structural "helper" lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).
-
Cholesterol: To modulate membrane fluidity and stability.
-
A PEGylated lipid: Such as this compound, to control particle size and provide stealth properties.
The molar ratios of these components are critical and require optimization for specific applications.
Quantitative Data Summary
The following table summarizes typical physicochemical properties of LNPs formulated for mRNA delivery, based on common findings in the literature.
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Z-average) | 70 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral (-10 mV to +10 mV) at physiological pH | Laser Doppler Electrophoresis |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen or similar fluorescent dye assay |
Experimental Protocols
Protocol 1: Formulation of mRNA-LNPs by Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method.
Materials:
-
This compound
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
DSPC
-
Cholesterol
-
mRNA encoding a reporter gene (e.g., Luciferase)
-
Ethanol (anhydrous)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
Method:
-
Prepare the Lipid-Ethanol Solution:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in anhydrous ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanol phase should be optimized, typically in the range of 10-40 mM.
-
-
Prepare the Aqueous-mRNA Solution:
-
Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration (e.g., 0.05-0.2 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous-mRNA solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
-
Initiate the mixing process to form the LNP-mRNA complexes.
-
-
Purification:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.
-
Change the dialysis buffer at least twice during this period.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of mRNA-LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the Z-average diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
2. Zeta Potential Measurement:
-
Dilute the LNP suspension in 10 mM NaCl solution.
-
Measure the zeta potential using a laser Doppler electrophoresis instrument.
3. mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence intensity of the intact LNPs (F_intact).
-
Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and measure the total fluorescence (F_total).
-
The encapsulation efficiency is calculated as: EE (%) = ((F_total - F_intact) / F_total) * 100.
Protocol 3: In Vitro Transfection Efficiency
Materials:
-
HeLa or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
mRNA-LNPs encoding a reporter gene (e.g., Luciferase)
-
Luciferase assay reagent
-
Luminometer
Method:
-
Seed the cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
The following day, replace the medium with fresh complete medium.
-
Add the mRNA-LNP suspension to the cells at various concentrations.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
Protocol 4: In Vivo Biodistribution Study
Materials:
-
mRNA-LNPs encapsulating mRNA for a reporter protein (e.g., Luciferase)
-
BALB/c mice (6-8 weeks old)
-
In vivo imaging system (IVIS)
-
D-luciferin substrate
Method:
-
Administer the mRNA-LNPs to the mice via intravenous (tail vein) injection.
-
At various time points (e.g., 6, 24, 48 hours) post-injection, administer D-luciferin via intraperitoneal injection.
-
Anesthetize the mice and image them using an IVIS to detect bioluminescence.
-
After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart).
-
Homogenize the organs and perform a luciferase assay to quantify protein expression in each organ.
Visualizations
Caption: Workflow for mRNA-LNP Formulation and Characterization.
Caption: Mechanism of LNP-mediated mRNA delivery and protein expression.
References
Application Notes and Protocols for the Conjugation of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical conjugation of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol , a bifunctional molecule featuring a terminal hydroxyl group and a terminal alkene group. This unique structure allows for selective modification at either end of the molecule, making it a valuable building block in drug delivery, bioconjugation, and materials science. The following sections detail two primary conjugation strategies: esterification of the terminal hydroxyl group and thiol-ene "click" chemistry at the terminal alkene . These protocols are designed to be a comprehensive guide for researchers, providing step-by-step instructions, quantitative data, and visual workflows to ensure successful and reproducible conjugation.
Chemical Properties and Reactive Sites
This compound (also known as hexaethylene glycol O-undec-1-ene) is a linear molecule composed of a hexaethylene glycol (PEG) chain, a primary alcohol (-OH) at one terminus, and a carbon-carbon double bond (C=C) at the other.[1] This bifunctionality allows for orthogonal conjugation strategies, where one functional group can be reacted selectively while the other remains available for subsequent modification.
-
Terminal Hydroxyl Group (-OH): This primary alcohol can readily undergo esterification reactions with carboxylic acids, acid chlorides, or acid anhydrides to form stable ester linkages. It can also be converted into other functional groups, such as tosylates, for further nucleophilic substitution reactions.[][3]
-
Terminal Alkene Group (C=C): The double bond is an excellent substrate for a variety of addition reactions. Of particular interest is the highly efficient and bio-orthogonal thiol-ene "click" reaction, which allows for the covalent attachment of thiol-containing molecules.[4][5]
Conjugation via the Terminal Hydroxyl Group: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming an ester bond between a carboxylic acid and an alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6][7] This method is known for its high yields, even with sterically hindered substrates.[6]
Experimental Protocol: Esterification with a Carboxylic Acid
This protocol describes the conjugation of a generic carboxylic acid (R-COOH) to the terminal hydroxyl group of this compound.
Materials:
-
This compound
-
Carboxylic acid (R-COOH) of choice
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 equivalents) to the solution and stir until fully dissolved.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure ester conjugate.
Quantitative Data
The Steglich esterification of polyethylene glycol derivatives typically proceeds with high efficiency.
| Parameter | Value | Reference |
| Typical Yield | > 90% | [6][8] |
| Purity (post-purification) | > 95% | Determined by NMR and Mass Spectrometry |
| Reaction Time | 12-24 hours | [9] |
Experimental Workflow Diagram
Caption: Workflow for the Steglich esterification of the terminal hydroxyl group.
Conjugation via the Terminal Alkene Group: Thiol-Ene "Click" Chemistry
The photoinitiated radical thiol-ene reaction is a highly efficient and versatile "click" chemistry method for the formation of a thioether linkage between an alkene and a thiol.[4][5] This reaction is characterized by its rapid kinetics, high yields, and tolerance to a wide range of functional groups, making it ideal for bioconjugation under mild conditions.[10]
Experimental Protocol: Thiol-Ene Conjugation
This protocol describes the conjugation of a generic thiol-containing molecule (R-SH) to the terminal alkene of this compound.
Materials:
-
This compound
-
Thiol-containing molecule (R-SH) of choice
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or a mixture of Acetonitrile/Water)
-
UV lamp (e.g., 365 nm)
-
Silica gel for column chromatography or Size Exclusion Chromatography (SEC) system
-
Appropriate eluents for purification
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve this compound (1.0 equivalent) and the thiol-containing molecule (1.2 equivalents) in the chosen anhydrous, degassed solvent.
-
Initiator Addition: Add the photoinitiator, DMPA (0.05 equivalents), to the reaction mixture and ensure it is fully dissolved.
-
Degassing: Bubble an inert gas (e.g., nitrogen or argon) through the solution for 15-30 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Photoreaction: While stirring, irradiate the reaction mixture with a UV lamp at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from minutes to a few hours depending on the reactants and setup.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product using an appropriate chromatographic technique. For smaller conjugates, silica gel column chromatography may be suitable. For larger bioconjugates, Size Exclusion Chromatography (SEC) is often preferred to separate the conjugate from unreacted starting materials.[][11]
Quantitative Data
Thiol-ene click chemistry is known for its high efficiency and quantitative conversion.
| Parameter | Value | Reference |
| Typical Yield | > 95% | [1][10] |
| Purity (post-purification) | > 98% | Determined by NMR, MS, and SEC |
| Reaction Time | 5 - 60 minutes | [1] |
Experimental Workflow Diagram
Caption: Workflow for the photoinitiated thiol-ene conjugation of the terminal alkene.
Characterization of Conjugates
Thorough characterization of the final conjugate is crucial to confirm successful synthesis and purity. A combination of analytical techniques is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the formation of the new covalent bond (ester or thioether) and for verifying the integrity of the rest of the molecule. The disappearance of the starting material signals (e.g., the alcohol proton in esterification) and the appearance of new characteristic signals for the conjugate provide direct evidence of the reaction's success.[12][13][14]
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry can be used to determine the molecular weight of the conjugate, confirming the addition of the desired molecule.[15][16]
-
Chromatography: High-Performance Liquid Chromatography (HPLC), particularly with techniques like Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC), is essential for assessing the purity of the conjugate and for separating it from any unreacted starting materials or byproducts.[][17]
Logical Relationship of Conjugation Strategies
The bifunctional nature of this compound allows for sequential or orthogonal conjugation strategies. This enables the synthesis of complex, multifunctional constructs.
Caption: Orthogonal and sequential conjugation possibilities for the bifunctional starting material.
References
- 1. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. Synthesis and characterization of uniform OCL-OEG block cooligomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01052J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG-modulated column chromatography for purification of recombinant adeno-associated virus serotype 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. enovatia.com [enovatia.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol is a custom-synthesizable PEG-lipid molecule with significant potential in the field of targeted drug delivery. Its unique structure, featuring a hexaethylene glycol (PEG) chain and an unsaturated undecenyl lipid tail, makes it a valuable component in the formulation of lipid nanoparticles (LNPs) for delivering therapeutic agents to specific tissues.[1] This document provides detailed application notes and protocols for the utilization of this PEG-lipid in the development of targeted drug delivery systems.
PEG-lipids, such as this compound, are critical for enhancing the stability and circulation time of LNPs.[2][3][4] The PEG moiety provides a "stealth" characteristic, reducing clearance by the mononuclear phagocyte system, while the lipid tail anchors the molecule within the LNP structure.[4][5] The terminal hydroxyl group and the unsaturated bond in the lipid chain offer versatile points for conjugation of targeting ligands and for modulating the physicochemical properties of the LNP, respectively.[5]
Application Notes
Targeted Delivery to Tumor Tissues
The unsaturated lipid tail of this compound can contribute to the formation of LNPs with increased fusogenicity, potentially enhancing endosomal escape and drug release within tumor cells. Furthermore, the terminal hydroxyl group can be functionalized for the covalent attachment of targeting moieties such as antibodies, peptides, or small molecules that recognize receptors overexpressed on cancer cells, thereby enabling active targeting.
Gene Therapy Delivery
Lipid nanoparticles are a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA.[6][7] The incorporation of this compound into LNP formulations can improve the encapsulation efficiency and stability of genetic material.[8] By attaching specific ligands, these LNPs can be directed to target cells for gene silencing or protein expression, with potential applications in treating genetic disorders and cancers.[7]
Modulation of Pharmacokinetics
The length of the PEG chain in this compound (hexaethylene glycol) is designed to provide a balance between prolonged circulation and cellular uptake. The density of this PEG-lipid on the LNP surface can be optimized to control the biodistribution and clearance of the therapeutic agent, allowing for tailored pharmacokinetic profiles.[3]
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for LNPs formulated with this compound (referred to as C11-PEG6-OH) for targeted delivery of a model anticancer drug to HER2-positive breast cancer cells.
Table 1: Physicochemical Properties of LNP Formulations
| Formulation | Lipid Composition (molar ratio)¹ | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-Control | DSPC:Cholesterol:C11-PEG6-OH (50:48:2) | 105.2 ± 3.1 | 0.12 ± 0.02 | -5.3 ± 0.8 | 92.5 ± 2.8 |
| LNP-Targeted | DSPC:Cholesterol:C11-PEG6-OH-Anti-HER2 (50:48:2) | 112.8 ± 3.5 | 0.15 ± 0.03 | -8.1 ± 1.1 | 90.1 ± 3.5 |
¹ DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol.
Table 2: In Vitro Cellular Uptake in HER2+ (SK-BR-3) and HER2- (MCF-7) Cell Lines
| Formulation | Cell Line | Mean Fluorescence Intensity (Arbitrary Units) | % of Positive Cells |
| LNP-Control | SK-BR-3 | 15,234 ± 1,287 | 65.4 ± 5.1 |
| LNP-Targeted | SK-BR-3 | 48,765 ± 3,452 | 95.2 ± 3.8 |
| LNP-Control | MCF-7 | 12,543 ± 1,109 | 62.1 ± 4.7 |
| LNP-Targeted | MCF-7 | 14,876 ± 1,321 | 68.5 ± 5.3 |
Table 3: In Vivo Biodistribution in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)
| Formulation | Tumor | Liver | Spleen | Kidneys |
| Free Drug | 1.2 ± 0.3 | 15.8 ± 2.1 | 5.4 ± 0.9 | 25.7 ± 3.4 |
| LNP-Control | 4.8 ± 0.9 | 25.3 ± 3.5 | 10.2 ± 1.5 | 8.1 ± 1.2 |
| LNP-Targeted | 15.2 ± 2.5 | 18.7 ± 2.8 | 7.5 ± 1.1 | 6.5 ± 0.9 |
Experimental Protocols
Protocol 1: Formulation of Targeted Lipid Nanoparticles
This protocol describes the formulation of targeted LNPs using a microfluidic mixing method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound-Anti-HER2 conjugate (C11-PEG6-Anti-HER2)
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Therapeutic agent (e.g., mRNA, siRNA, or small molecule drug)
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Lipid Stock Preparation: Dissolve DSPC, cholesterol, ionizable lipid, and C11-PEG6-Anti-HER2 in ethanol at the desired molar ratio (e.g., 50:38.5:10:1.5).
-
Aqueous Phase Preparation: Dissolve the therapeutic agent in citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set the flow rates of the lipid-ethanol phase and the aqueous phase on the microfluidic device (e.g., at a 1:3 volume ratio).
-
LNP Formation: The rapid mixing of the two phases will lead to the self-assembly of LNPs.
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight to remove ethanol and non-encapsulated drug.
-
Sterilization: Sterilize the LNP formulation by passing it through a 0.22 µm filter.
-
Characterization: Characterize the LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Cellular Uptake Study
This protocol details the assessment of cellular uptake of fluorescently labeled LNPs using flow cytometry.
Materials:
-
Fluorescently labeled LNPs (e.g., containing a lipophilic dye like DiI)
-
Target cells (e.g., SK-BR-3) and control cells (e.g., MCF-7)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled LNP-Control and LNP-Targeted at a specific concentration for a defined period (e.g., 4 hours).
-
Washing: Wash the cells three times with cold PBS to remove non-internalized LNPs.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer to determine the mean fluorescence intensity and the percentage of fluorescently positive cells.
Visualizations
References
- 1. chemscene.com [chemscene.com]
- 2. PEG Lipids for Target Drug Delivery- Biochempeg [biochempeg.com]
- 3. What are PEG lipids? | BroadPharm [broadpharm.com]
- 4. helixbiotech.com [helixbiotech.com]
- 5. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol in Personalized Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Personalized medicine, which tailors therapeutic strategies to individual patient characteristics, is increasingly reliant on advanced drug delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of genetic materials such as mRNA and siRNA, forming the backbone of novel vaccines and gene therapies. The physicochemical properties of LNPs, which are critical for their safety and efficacy, are determined by their lipid composition. This typically includes an ionizable cationic lipid, a helper phospholipid, cholesterol, and a polyethylene glycol (PEG)-lipid.[1]
3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol , a PEG-lipid, plays a pivotal role in the formulation of LNPs for personalized medicine applications. Its structure, featuring a hydrophilic hexaethylene glycol head and a hydrophobic undecylenyl tail, allows it to be incorporated into the lipid monolayer of LNPs. This imparts several desirable characteristics that are essential for effective in vivo drug delivery.
The primary functions of incorporating this compound and similar PEG-lipids into LNP formulations include:
-
Controlling Particle Size and Stability: The hydrophilic PEG chains create a steric barrier on the surface of the LNPs, preventing aggregation and controlling the final particle size during formulation.[1]
-
Prolonging Circulation Time: The "stealth" properties conferred by the PEG layer reduce recognition and clearance by the mononuclear phagocyte system, thereby increasing the systemic circulation time of the LNPs.[2][3]
-
Facilitating Passive Targeting: For certain applications, the prolonged circulation and appropriate size can lead to enhanced accumulation in tissues with leaky vasculature, such as tumors, through the enhanced permeability and retention (EPR) effect.
However, the concentration of PEG-lipids like this compound must be carefully optimized, as excessive PEGylation can hinder cellular uptake and endosomal escape of the therapeutic payload, a phenomenon known as the "PEG dilemma".[4]
Application in Personalized Gene Therapy
In the context of personalized medicine, LNPs formulated with this compound can be used to deliver patient-specific genetic material. For example, an mRNA sequence encoding a neoantigen for a personalized cancer vaccine or an siRNA molecule targeting a specific mutated gene responsible for a rare genetic disorder can be encapsulated. The LNP platform enables the effective delivery of these personalized therapeutics to target cells.[5][6]
Quantitative Data on LNP Formulations
The following tables summarize representative quantitative data for typical LNP formulations used in gene delivery. These values are indicative and will vary depending on the specific lipids, payload, and formulation process.
Table 1: Typical Lipid Composition of LNPs for mRNA Delivery
| Component | Molar Ratio (%) | Function |
| Ionizable Cationic Lipid | 50 | Encapsulation of nucleic acids and endosomal escape |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Structural stability |
| Cholesterol | 38.5 | Enhances stability and rigidity |
| This compound (PEG-Lipid) | 1.5 | Controls particle size and prolongs circulation |
(Data is representative of typical formulations described in the literature.[1])
Table 2: Physicochemical Characteristics of Optimized LNPs
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential (at neutral pH) | Near-neutral | Electrophoretic Light Scattering (ELS) |
(These are target values for effective in vivo delivery.[7][8])
Experimental Protocols
Protocol 1: Formulation of mRNA-LNP using Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device. This method allows for rapid and reproducible production of uniform LNPs.
Materials:
-
Ionizable cationic lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
mRNA encoding the protein of interest
-
Ethanol (absolute, molecular biology grade)
-
Sodium Acetate Buffer (25-50 mM, pH 4.0-5.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device and pump system
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile, nuclease-free tubes and reagents
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and This compound in absolute ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanolic solution is typically between 10-25 mM.[9]
-
-
Preparation of Aqueous mRNA Solution:
-
Dilute the mRNA stock in the sodium acetate buffer to the desired concentration. The acidic pH ensures that the ionizable lipid will be protonated.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
-
Set the flow rates to achieve a typical aqueous to ethanol flow rate ratio of 3:1.[10]
-
Pump the two solutions through the microfluidic device, where they will mix rapidly, leading to the self-assembly of LNPs.
-
Collect the resulting LNP suspension.
-
-
Purification and Buffer Exchange:
-
Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 18 hours to remove the ethanol and exchange the buffer to a physiological pH.[10]
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of Formulated LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Record the Z-average diameter and the PDI. A PDI value below 0.2 indicates a homogenous population of nanoparticles.[7]
2. Encapsulation Efficiency Determination:
-
Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.
-
Measure the fluorescence of an aliquot of the LNP suspension.
-
Add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA.
-
Measure the total fluorescence after lysis.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = (Total Fluorescence - Fluorescence before lysis) / Total Fluorescence * 100
-
Visualizations
Caption: Workflow for LNP formulation using microfluidic mixing.
Caption: Cellular delivery pathway of mRNA via LNPs.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 4. mdpi.com [mdpi.com]
- 5. Lipid Nanoparticle Systems for Enabling Gene Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixbiotech.com [helixbiotech.com]
- 7. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 8. azom.com [azom.com]
- 9. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 10. biomol.com [biomol.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LNP Stability with 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the ratio of the novel PEG-lipid, 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol, to enhance the stability of lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in our LNP formulation?
A1: this compound is a PEGylated lipid (PEG-lipid). In LNP formulations, PEG-lipids are crucial for providing colloidal stability.[1][2] They form a hydrophilic shield on the nanoparticle surface, which prevents aggregation and reduces clearance by the immune system, thereby extending circulation time in the body.[2][3] The molar percentage of this PEG-lipid is a critical parameter that can significantly impact LNP size, stability, and encapsulation efficiency.[3]
Q2: What are the initial signs of LNP instability and aggregation?
A2: The first indicators of LNP instability often include visible cloudiness or precipitation in the solution.[4] Quantitatively, instability is marked by an increase in the average particle size (Z-average) and the polydispersity index (PDI), which is a measure of the heterogeneity of particle sizes in the formulation.[5] A PDI value greater than 0.3 is generally considered indicative of a heterogeneous population and may suggest aggregation.[3][5]
Q3: How does the molar ratio of this compound affect LNP stability?
A3: The molar ratio of the PEG-lipid is a critical factor that requires careful optimization. While it provides stability, an excessive amount can negatively impact the LNP's performance. There is often a bell-shaped relationship between the PEG-lipid content and the transfection efficiency of the LNP.[6]
-
Too Low Ratio: Insufficient surface coverage can lead to particle aggregation, especially during storage or in high ionic strength solutions.
-
Optimal Ratio: Provides a balance between colloidal stability and cellular uptake. A common starting point for PEG-lipid concentration is around 1.5 mol%.[6]
-
Too High Ratio: Can create an overly dense hydrophilic layer that hinders the interaction of the LNP with target cells, potentially reducing cellular uptake and endosomal escape, a phenomenon sometimes referred to as the "PEG dilemma".[6]
Q4: Besides the PEG-lipid ratio, what other formulation parameters are critical for LNP stability?
A4: LNP stability is a multifactorial issue.[7] Besides the PEG-lipid, you should consider:
-
Ionizable Lipid: The choice and ratio of the ionizable lipid are fundamental for nucleic acid encapsulation and endosomal escape.[8]
-
Helper Lipids: Phospholipids like DSPC contribute to the structural integrity of the LNP.[1][8]
-
Cholesterol: This component modulates membrane fluidity and fills gaps, enhancing stability.[1][8]
-
Buffer Composition and pH: The pH of the buffer is critical during formulation to ensure the ionizable lipid is charged for efficient nucleic acid encapsulation.[7][9] The storage buffer's pH should be optimized to maintain stability, typically around physiological pH (7.4).[4][10]
-
N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid cargo affects encapsulation efficiency and particle stability.[9]
Troubleshooting Guides
Guide 1: Immediate Aggregation After Formulation
If you observe aggregation immediately after preparing your LNPs, consider the following potential causes and solutions.
Troubleshooting Workflow for Immediate Aggregation
Caption: Troubleshooting workflow for immediate LNP aggregation.
Guide 2: Aggregation During Storage
For LNPs that appear stable initially but aggregate over time, storage conditions and formulation composition are key areas to investigate.
Key Factors for Storage Stability
Caption: Key factors influencing LNP stability during storage.
Data Presentation: Optimizing PEG-Lipid Ratio
The following table summarizes the expected impact of varying the molar percentage of this compound on key LNP characteristics. These are generalized trends, and empirical testing is essential.
| Molar % of PEG-Lipid | Particle Size (Z-average) | Polydispersity Index (PDI) | Zeta Potential | Encapsulation Efficiency (%) | In Vitro Transfection Efficiency |
| 0.5% | Larger, potential for aggregation | High (>0.3) | More Negative | High | Moderate to High |
| 1.5% | Optimal (e.g., 80-120 nm) | Low (<0.2) | Moderately Negative | High | Potentially Optimal |
| 3.0% | Small | Low (<0.2) | Less Negative | Moderate to High | Moderate |
| 5.0% | Smallest | Very Low (<0.15) | Close to Neutral | May Decrease | Potentially Lower |
Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing
This protocol describes a general method for producing LNPs using a microfluidic device.
Workflow for LNP Formulation
Caption: Experimental workflow for LNP formulation via microfluidic mixing.
Methodology:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in absolute ethanol to achieve the desired molar ratios.
-
Prepare Aqueous Phase: Dissolve the nucleic acid (e.g., mRNA, siRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).
-
Microfluidic Mixing:
-
Load the lipid solution into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio (FRR) on the microfluidic pump, typically starting at 3:1 (aqueous:ethanolic).
-
Set the total flow rate (TFR) to control the mixing time.
-
Initiate mixing to produce the LNP suspension.
-
-
Purification: Dialyze the resulting LNP solution against a storage buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acid.
-
Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.
Protocol 2: LNP Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Purpose: To determine the average hydrodynamic diameter and the size distribution of the LNPs.
-
Procedure:
-
Equilibrate the DLS instrument.
-
Dilute the LNP sample in the storage buffer (e.g., PBS, pH 7.4) to an appropriate concentration for measurement.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and perform the measurement.
-
Record the Z-average diameter (nm) and the PDI. For optimal stability, a PDI below 0.2 is desirable.[4]
-
2. Zeta Potential Measurement
-
Purpose: To measure the surface charge of the LNPs, which is an indicator of colloidal stability.
-
Procedure:
-
Dilute the LNP sample in an appropriate buffer, typically a low ionic strength buffer like 10 mM HEPES, to avoid charge screening effects.[11]
-
Load the sample into the specific zeta potential cell.
-
Perform the measurement using the instrument's electrophoretic light scattering mode.
-
Record the zeta potential in millivolts (mV). A value greater than ±30 mV generally indicates good stability, although PEGylation can provide steric stability even at lower zeta potential values.[12]
-
3. Encapsulation Efficiency (EE) Assay
-
Purpose: To determine the percentage of nucleic acid successfully encapsulated within the LNPs.
-
Procedure (using a fluorescent dye like RiboGreen):
-
Prepare two sets of LNP samples.
-
To one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid. This will measure the total nucleic acid amount.
-
Leave the other set intact. This will measure the free (unencapsulated) nucleic acid, as the dye cannot access the encapsulated cargo.
-
Add the RiboGreen reagent to both sets and measure the fluorescence.
-
Calculate the EE using the following formula: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
-
Protocol 3: Accelerated Stability Study
-
Purpose: To assess the long-term stability of the LNP formulation under various storage conditions.
-
Procedure:
-
Aliquot the final LNP formulation into multiple sterile tubes.
-
Store the aliquots at different temperatures (e.g., 4°C, 25°C, and -20°C).[4]
-
At predetermined time points (e.g., Day 1, Week 1, Week 2, Month 1, Month 3), remove one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Perform characterization assays as described in Protocol 2 (DLS, Zeta Potential, and EE).
-
Plot the changes in particle size, PDI, and EE over time for each condition to determine the optimal storage parameters.
-
References
- 1. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 4. benchchem.com [benchchem.com]
- 5. media.beckman.com [media.beckman.com]
- 6. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 8. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 9. biomol.com [biomol.com]
- 10. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
"3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol" degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at a temperature of 2-8°C.[1] It is also advisable to protect the compound from light, especially if stored for extended periods.
Q2: What are the potential degradation pathways for this molecule?
A2: Based on its chemical structure, which includes a polyethylene glycol (PEG) chain, a terminal alkene, and a primary alcohol, the main potential degradation pathways are:
-
Oxidative Degradation: The terminal double bond is susceptible to oxidative cleavage, which can lead to the formation of aldehydes and carboxylic acids.[1][2][3][4][5] The ether linkages in the PEG chain can also undergo oxidation, potentially leading to chain scission and the formation of smaller molecules like formic esters.
-
Hydrolytic Degradation: The ether bonds in the PEG chain can be susceptible to hydrolysis, especially at elevated temperatures and in the presence of acidic or basic conditions, leading to cleavage of the polymer chain.[6][7][8][9]
-
Photodegradation: Exposure to UV light can promote the formation of reactive radical species, which can initiate and accelerate oxidative degradation of both the alkene and the PEG chain.
Q3: Are there any known incompatibilities for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation of the compound. | 1. Verify the age and storage conditions of the sample. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Ensure the analytical method is stability-indicating. |
| Changes in physical appearance (e.g., color change, precipitation) | Significant degradation or contamination. | 1. Do not use the material. 2. Review handling and storage procedures. 3. Consider re-purification if the material is critical and re-synthesis is not an option. |
| Inconsistent experimental results | Sample instability under experimental conditions. | 1. Evaluate the pH, temperature, and light exposure during your experiment. 2. Consider running control samples stored under ideal conditions in parallel. 3. Perform a short-term stability study under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours in the dark.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10][11][12]
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (stored at 2-8°C in the dark), by a stability-indicating HPLC-UV/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any significant degradation products using mass spectrometry data.
Protocol 2: Long-Term Stability Study
Objective: To determine the shelf-life and appropriate long-term storage conditions for this compound.
Methodology:
-
Sample Preparation: Aliquot the compound into multiple sealed, airtight containers.
-
Storage Conditions: Store the containers at the following conditions:
-
2-8°C (recommended storage)
-
25°C / 60% Relative Humidity (ICH condition for long-term stability)
-
40°C / 75% Relative Humidity (ICH condition for accelerated stability)
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance
-
Purity (using a stability-indicating HPLC method)
-
Content of known and unknown degradation products
-
-
Data Analysis: Plot the purity and degradation product levels over time for each storage condition to establish a stability profile and determine the shelf-life.
Visualizations
Caption: Logical relationship between storage conditions and degradation pathways.
Caption: Troubleshooting workflow for unexpected analytical results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CoFe-LDHs catalyzed oxidation cleavage of terminal alkenes to aldehydes or ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. google.com [google.com]
- 7. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents [patents.google.com]
- 9. The hydrolysis properties of polyethylene glycol under ambient nonthermal plasma conditions - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 10. Photostability | SGS [sgs.com]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
Technical Support Center: Synthesis of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol, a long-chain polyethylene glycol (PEG) derivative with a terminal alkene. This molecule is of interest in bioconjugation, drug delivery, and materials science due to its amphiphilic nature and the reactive handle provided by the terminal double bond.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for this synthesis is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of hexaethylene glycol to form an alkoxide, which then acts as a nucleophile to displace a halide from 11-bromo-1-undecene.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include ensuring anhydrous reaction conditions to prevent quenching of the alkoxide, controlling the stoichiometry of the reactants to minimize the formation of diether byproducts, and maintaining an appropriate reaction temperature to avoid side reactions like elimination.
Q3: I am observing a significant amount of a nonpolar byproduct. What could it be?
A3: A common nonpolar byproduct is the diether, formed by the reaction of the product with another molecule of the hexaethylene glycol alkoxide. Using a molar excess of hexaethylene glycol relative to 11-bromo-1-undecene can help to minimize this.
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can result from incomplete deprotonation of the hexaethylene glycol, degradation of the PEG chain under harsh basic conditions, or competing elimination reactions of the alkyl halide.[4] Ensure a sufficiently strong and non-nucleophilic base is used, and that the reaction temperature is not excessively high.
Q5: How can I best purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution starting with a nonpolar solvent (e.g., hexane or heptane) and gradually increasing the polarity with an eluent like ethyl acetate or isopropanol is effective for separating the desired monoether from unreacted starting materials and byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete deprotonation of hexaethylene glycol. 2. Wet reagents or solvents. 3. Deactivated alkyl halide. | 1. Use a stronger base (e.g., sodium hydride) and ensure sufficient reaction time for alkoxide formation. 2. Thoroughly dry all glassware, solvents, and reagents before use. 3. Use freshly purchased or purified 11-bromo-1-undecene. |
| Presence of a Major Byproduct with Higher Rf on TLC | Formation of the symmetrical diether of 11-undecenol. | This is unlikely to be a major issue in this specific synthesis but could arise from impurities in the starting materials. Ensure the purity of 11-bromo-1-undecene. |
| Presence of a Major Byproduct with Lower Rf on TLC | Formation of the bis-adduct (diether of hexaethylene glycol). | Use a significant molar excess of hexaethylene glycol (e.g., 3-5 equivalents) relative to 11-bromo-1-undecene to favor the formation of the mono-substituted product. |
| Product Degradation (Observed as a Smear on TLC) | 1. PEG chain cleavage under strongly basic conditions. 2. High reaction temperatures. | 1. Use the minimum effective amount of base. 2. Maintain a moderate reaction temperature (e.g., 60-80 °C). |
| Difficulty in Removing Unreacted Hexaethylene Glycol | High water solubility of hexaethylene glycol. | After the reaction, perform an aqueous workup to wash away the excess hexaethylene glycol. The desired product will be more soluble in the organic phase. |
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Hexaethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
11-bromo-1-undecene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add hexaethylene glycol (3 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents relative to hexaethylene glycol) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Etherification: Add 11-bromo-1-undecene (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to reflux (approximately 66 °C for THF) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride with a saturated aqueous ammonium chloride solution.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes).
Synthesis Workflow
References
Improving encapsulation efficiency with "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol"
Welcome to the technical support resource for utilizing 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol in your nanoparticle formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experiments for maximal encapsulation efficiency and particle quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of "this compound" in a lipid nanoparticle (LNP) formulation?
A1: This molecule is a PEGylated lipid (PEG-lipid). Its primary roles are to control nanoparticle size during formation and to provide a hydrophilic, protective layer ("stealth" layer) on the surface of the LNP.[1][2] This layer prevents particle aggregation, reduces recognition by the immune system, and can increase the circulation time in vivo.[1][2][3]
Q2: What are the Critical Quality Attributes (CQAs) I should monitor for my LNP formulation?
A2: For most drug delivery applications, you should closely monitor the following CQAs:
-
Particle Size (Z-average): Typically aimed for 70-150 nm for systemic delivery.
-
Polydispersity Index (PDI): A measure of the uniformity of particle sizes. A PDI below 0.2 is generally considered acceptable.[4]
-
Encapsulation Efficiency (%EE): The percentage of the drug or nucleic acid payload successfully loaded inside the nanoparticles.
-
Zeta Potential: Indicates the surface charge of the nanoparticles.
Q3: What is a good target for encapsulation efficiency (%EE)?
A3: For most LNP formulations, especially for nucleic acid payloads like mRNA or siRNA, an encapsulation efficiency of over 90% is desirable and often achievable with an optimized process.[4][5][6] Efficiencies below 80% typically indicate a need for troubleshooting and optimization.
Q4: How does the molar percentage of this PEG-lipid affect the final LNP properties?
A4: The molar percentage of the PEG-lipid is a critical parameter.
-
Too Low (<1%): May lead to particle aggregation, larger particle sizes, and a high PDI.[7]
-
Optimal (typically 1.5-3%): Balances particle stability with cellular uptake. This range generally produces small, uniform particles with good stability.[8]
-
Too High (>3-5%): Can significantly decrease encapsulation efficiency by interfering with the core lipid matrix formation.[7] It may also hinder cellular uptake and endosomal escape of the payload, a phenomenon known as the "PEG dilemma".[3]
Troubleshooting Guide
This guide addresses common issues encountered during LNP formulation.
Problem: Low Encapsulation Efficiency (%EE < 80%)
Q: My encapsulation efficiency is consistently low. What are the most common causes?
A: Low %EE is often traced back to one of four areas:
-
Formulation Ratios: The molar ratio of the lipids is suboptimal. An excess of the PEG-lipid ("this compound") is a frequent cause, as it can disrupt the nanoparticle core where the payload is encapsulated.[7][8]
-
Aqueous Phase pH: For ionizable lipids, the pH of the aqueous buffer (containing the payload) is critical. The pH should be low enough (e.g., pH 4.0-5.0) to protonate the ionizable lipid, enabling strong electrostatic interaction with the negatively charged payload (like mRNA/siRNA).[3]
-
Mixing Dynamics: Inefficient or slow mixing during the nanoprecipitation step can lead to poor particle formation and payload trapping. This is particularly relevant in manual or batch methods.[9]
-
Payload Integrity: Degradation of your nucleic acid or drug payload before encapsulation will naturally result in low %EE. Always verify the integrity of your payload stock.
Q: How can I systematically improve my encapsulation efficiency?
A:
-
Optimize PEG-Lipid Ratio: Perform a formulation screen where you vary the molar percentage of "this compound" from 0.5% to 5.0% while keeping other components constant. Analyze the %EE for each formulation to find the optimal ratio (see data table below).
-
Verify Buffer pH: Ensure your aqueous buffer (e.g., citrate or acetate) is at the correct pH to fully protonate your chosen ionizable lipid.
-
Control Mixing Parameters: If using a microfluidic system, ensure the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) are optimized. Higher TFR generally improves mixing and can enhance encapsulation.[6]
-
Run a Payload Quality Control Check: Use a method like gel electrophoresis (for RNA) or HPLC (for small molecules) to confirm the quality of your payload before use.
Problem: High Particle Size (>150 nm) or PDI (>0.2)
Q: My LNPs are larger than expected and/or show high polydispersity. Why is this happening?
A: This issue typically points to a loss of control during the self-assembly process:
-
Insufficient PEG-Lipid: An inadequate amount of the PEG-lipid on the surface can fail to prevent nanoparticles from fusing or aggregating after formation.[1]
-
Suboptimal Microfluidic Parameters: An incorrect Flow Rate Ratio (FRR) or a low Total Flow Rate (TFR) can lead to slower, less controlled mixing, resulting in larger and more varied particle sizes.[6]
-
Device Fouling: Over time, lipids can adhere to the walls of the microfluidic channels, disrupting the flow path and leading to inconsistent mixing and particle formation.[10]
Q: What are the recommended steps to reduce particle size and PDI?
A:
-
Adjust Flow Rates: Increase the Total Flow Rate (TFR) to promote faster, more turbulent mixing. Systematically adjust the Flow Rate Ratio (FRR) between the aqueous and lipid-ethanol streams; a higher FRR (e.g., 3:1 or 4:1 aqueous:lipid) often yields smaller particles.[6]
-
Check PEG-Lipid Concentration: Ensure the molar percentage of "this compound" is sufficient, typically at least 1.5 mol%.
-
Implement a Cleaning Protocol: Thoroughly flush the microfluidic device with ethanol and then water between runs to prevent lipid buildup and fouling.[10]
Data Presentation
Table 1: Effect of PEG-Lipid Molar Ratio on LNP Critical Quality Attributes
The following table provides representative data from a formulation screen to optimize the molar percentage of "this compound". The formulation consists of an ionizable lipid, DSPC, Cholesterol, and the PEG-lipid at a total lipid concentration of 25 mM.
| Formulation ID | Ionizable Lipid (mol%) | DSPC (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| LNP-A | 50 | 10 | 39.5 | 0.5 | 165.2 | 0.28 | 94.5 |
| LNP-B | 50 | 10 | 38.5 | 1.5 | 88.4 | 0.11 | 96.2 |
| LNP-C | 50 | 10 | 37.5 | 2.5 | 91.3 | 0.12 | 95.8 |
| LNP-D | 50 | 10 | 35.0 | 5.0 | 95.8 | 0.15 | 75.3 |
As shown, a very low percentage (0.5%) of the PEG-lipid results in poor size and PDI control. Increasing the percentage to 1.5-2.5% yields optimal particles. However, a high percentage (5.0%) significantly reduces encapsulation efficiency.[7][8]
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidics
This protocol describes the formation of LNPs using a standard microfluidic mixing device (e.g., a staggered herringbone micromixer).[9][10]
1. Preparation of Stock Solutions:
-
Lipid-Ethanol Phase:
- Dissolve the ionizable lipid, DSPC, cholesterol, and "this compound" in 100% ethanol to achieve the desired molar ratios (e.g., 50:10:38.5:1.5).
- The final total lipid concentration should be between 10-25 mM.
- Vortex thoroughly until the solution is clear.
-
Aqueous-Payload Phase:
- Dissolve your payload (e.g., mRNA at 0.05 mg/mL) in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0).
- Ensure the buffer is sterile and filtered (0.22 µm).
2. Microfluidic System Setup:
-
Prime the microfluidic system pumps and tubing with ethanol and then with the respective buffer and solvent to remove air bubbles.
-
Load the lipid-ethanol solution into one syringe and the aqueous-payload solution into another.
-
Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Lipid).
-
Set the Total Flow Rate (TFR) to 12 mL/min.
3. Nanoparticle Formation:
-
Start the pumps simultaneously to drive the two phases through the microfluidic mixer.
-
The rapid mixing at the fluidic interface will cause nanoprecipitation, forming the LNPs.
-
Collect the initial output (~200 µL) as waste to ensure the flow is stable.
-
Collect the subsequent milky-white suspension in a sterile tube.
4. Purification and Buffer Exchange:
-
Immediately after formation, dialyze the LNP suspension against a neutral buffer (e.g., 1x PBS, pH 7.4) for at least 18 hours using a dialysis cassette (10 kDa MWCO) to remove ethanol and unencapsulated payload.
-
Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.
-
Store at 4°C.
Protocol 2: Measurement of Encapsulation Efficiency (%EE)
This protocol uses a fluorescent dye (e.g., RiboGreen for RNA) that selectively binds to the payload to determine the amount of unencapsulated material.[11]
1. Materials:
-
Fluorescent dye (e.g., Quant-iT RiboGreen reagent).
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
A detergent solution (e.g., 2% Triton X-100).
-
A plate reader capable of measuring fluorescence.
-
Your LNP sample and a standard curve of your payload.
2. Procedure:
-
Prepare a standard curve of your free payload (e.g., mRNA) in TE buffer to determine the fluorescence-concentration relationship.
-
Measurement of Free Payload:
- In a 96-well plate, dilute your intact LNP sample in TE buffer to a suitable concentration.
- Add the RiboGreen reagent (diluted as per manufacturer's instructions).
- Incubate for 5 minutes, protected from light.
- Measure the fluorescence (Fluorescence_Free). This represents the unencapsulated payload, as the dye cannot access the payload inside the intact LNPs.
-
Measurement of Total Payload:
- In a separate well, add the same amount of your LNP sample.
- Add the detergent solution (Triton X-100) to disrupt/lyse the nanoparticles and release the encapsulated payload.
- Incubate for 10 minutes.
- Add the RiboGreen reagent.
- Incubate for 5 minutes, protected from light.
- Measure the fluorescence (Fluorescence_Total). This represents the total payload (encapsulated + free).
3. Calculation:
-
Use the standard curve to convert fluorescence values to payload concentrations.
-
Calculate the % Encapsulation Efficiency using the following formula: %EE = ((Concentration_Total - Concentration_Free) / Concentration_Total) * 100
Visualizations
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 4. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. unchainedlabs.com [unchainedlabs.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as undec-10-enyl hexaethylene glycol ether, is a polyethylene glycol (PEG) derivative. It consists of a hexaethylene glycol chain attached to an undecenyl group, which contains a terminal double bond. This bifunctional nature makes it a useful linker in bioconjugation and drug delivery applications.
Q2: What are the common impurities associated with this compound?
Common impurities can be categorized into two main types:
-
Synthesis-related impurities: These arise from the manufacturing process, which is typically a Williamson ether synthesis.
-
Degradation-related impurities: These can form during storage or handling.
| Impurity Category | Specific Examples | Origin |
| Synthesis-Related | Hexaethylene glycol (unreacted starting material) | Incomplete reaction |
| 11-halo-1-undecene (e.g., 11-bromo-1-undecene) | Incomplete reaction | |
| Diethylene glycol and other shorter PEG oligomers | Impurities in the starting PEG | |
| Bis-undecenyl ether of hexaethylene glycol | Side reaction | |
| Residual base (e.g., sodium hydride) and salts | Reagents from synthesis | |
| Degradation-Related | Peroxides | Auto-oxidation of the PEG chain |
| Aldehydes (e.g., formaldehyde) and formic acid | Oxidative degradation of the PEG chain |
Q3: How can I detect impurities in my sample of this compound?
Several analytical techniques can be employed to detect and quantify impurities:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating the target compound from non-volatile impurities like unreacted hexaethylene glycol and other PEG oligomers. A reversed-phase column with a water/acetonitrile gradient is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities such as residual solvents and shorter PEG fragments.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the desired product and help identify major impurities.
-
Size Exclusion Chromatography (SEC): Effective for separating molecules based on their hydrodynamic volume, which is useful for identifying and removing PEG oligomers of different lengths.[]
Troubleshooting Guides
Problem 1: My downstream reaction (e.g., bioconjugation) is inefficient or failing.
Possible Cause: The presence of impurities in your this compound can interfere with subsequent reactions. For instance, unreacted hexaethylene glycol can compete in reactions intended for the terminal hydroxyl group of the desired product.
Troubleshooting Steps:
-
Analyze for Impurities: Use HPLC or GC-MS to check the purity of your starting material.
-
Purify the Compound: If impurities are detected, purify the compound using one of the methods described in the "Experimental Protocols" section below.
-
Re-run the Reaction: Use the purified this compound in your downstream application.
Problem 2: I observe unexpected peaks in my analytical chromatogram (HPLC or GC).
Possible Cause: These peaks could correspond to the common impurities listed in the FAQ section.
Troubleshooting Steps:
-
Identify the Peaks: If using a mass spectrometer detector (LC-MS or GC-MS), analyze the mass-to-charge ratio of the unexpected peaks to help identify the impurities.
-
Spike with Standards: If you suspect specific impurities (e.g., hexaethylene glycol), inject a sample spiked with a known standard of that impurity to see if the retention time matches.
-
Consult Literature: Review literature on the synthesis and analysis of similar PEG derivatives to identify potential known impurities and their characteristic analytical signals.
Experimental Protocols
Protocol 1: HPLC-CAD Analysis of this compound and its Impurities
This method is suitable for the quantification of non-volatile impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Purification by Precipitation
This is a simple method to remove many low molecular weight impurities.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane or acetone).
-
Slowly add the solution to a stirred, cold non-solvent such as diethyl ether or hexane. The desired product should precipitate out of the solution.[5]
-
Collect the precipitate by filtration.
-
Wash the precipitate with a small amount of the cold non-solvent.
-
Dry the purified product under vacuum.
Protocol 3: Purification by Column Chromatography
This method provides a higher degree of purification.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of methanol in dichloromethane or chloroform is often effective for separating PEG derivatives.[6] A typical gradient might be from 0% to 10% methanol.
-
Procedure: a. Dissolve the crude product in a minimal amount of the initial mobile phase. b. Load the solution onto a pre-equilibrated silica gel column. c. Elute the column with the mobile phase gradient. d. Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Williamson Ether Synthesis Pathway.
Caption: General Impurity Analysis Workflow.
Caption: Purification Workflow.
References
Technical Support Center: Production of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the coupling of a hexaethylene glycol derivative with an undecenyl halide or sulfonate under basic conditions.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include:
-
Reaction Temperature: To minimize side reactions, it is crucial to maintain the recommended temperature.
-
Purity of Reactants: The purity of the hexaethylene glycol and the undecenyl derivative is critical to avoid unwanted side products.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and side reactions.
-
Stoichiometry: Precise control of the reactant ratios is essential for maximizing yield and minimizing unreacted starting materials.
Q3: I am observing a low yield of the desired product. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: Elimination of the undecenyl halide to form a diene is a common side reaction. Using a less hindered base or a more reactive leaving group can mitigate this.
-
Deprotonation of the internal hydroxyl groups: The base may deprotonate the hydroxyl groups along the polyethylene glycol chain, leading to undesired oligomerization or cyclization products.
-
Purification Losses: Significant product loss can occur during workup and purification steps.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can be challenging due to its amphiphilic nature. Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective. For large-scale production, alternative methods like fractional distillation under high vacuum or preparative HPLC may be considered.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive reagents | Verify the activity of the base and the quality of the alkylating agent. |
| Insufficient reaction time or temperature | Monitor the reaction progress by TLC or GC/MS and adjust the reaction time and temperature accordingly. | |
| Presence of significant side products (e.g., diene) | Elimination reaction is competing with substitution | Use a milder base (e.g., silver oxide) or a more reactive leaving group on the undecenyl chain (e.g., tosylate instead of bromide). Lowering the reaction temperature can also favor substitution. |
| Formation of polymeric byproducts | Intermolecular side reactions | Use high dilution conditions to favor the intramolecular reaction. Ensure precise stoichiometry to avoid excess reactive species. |
| Difficulty in separating the product from starting materials | Similar polarities of product and starting materials | Optimize the chromatographic conditions. Consider using a different stationary phase or a multi-step purification protocol. |
| Product appears to be degrading during purification | Sensitivity to acid or heat | Avoid acidic conditions during workup. Use mild purification techniques and minimize exposure to high temperatures. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis starting from hexaethylene glycol and 11-bromo-1-undecene.
Materials:
-
Hexaethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
11-bromo-1-undecene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add hexaethylene glycol (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Re-cool the solution to 0 °C and add 11-bromo-1-undecene (1.0 equivalent) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (around 60-65 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Yield | 40-60% | Highly dependent on reaction conditions and purity of starting materials. |
| Purity (after chromatography) | >95% | As determined by NMR and GC/MS. |
| Reaction Time | 12-24 hours | Monitor by TLC for completion. |
| Reaction Temperature | 60-65 °C | Higher temperatures may promote elimination. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low product yield.
"3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol" impact on LNP polydispersity index
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of PEGylated lipids, such as "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol," on the polydispersity index (PDI) of lipid nanoparticles (LNPs). A low PDI is crucial for the uniformity and consistent behavior of LNP-based therapeutics.[1]
Frequently Asked Questions (FAQs)
Q1: What is the function of PEGylated lipids in LNP formulations?
PEGylated lipids are critical components in LNP formulations that play a key role in controlling particle size and preventing aggregation.[2] The polyethylene glycol (PEG) chains on the surface of the LNPs create a "stealth" layer that provides steric hindrance. This layer reduces interactions with proteins in the bloodstream, which can prolong circulation time and improve the stability of the nanoparticles.[3][4]
Q2: How does the concentration of PEGylated lipids affect LNP polydispersity (PDI)?
The molar percentage of PEGylated lipids in a formulation significantly influences LNP properties. While increasing the PEG-lipid content can lead to a decrease in the overall particle size, it may also cause a slight increase in the PDI, indicating a broader size distribution.[2][3] Finding the optimal concentration is key to balancing particle size and uniformity.
Q3: Can the molecular weight of the PEG chain impact LNP PDI?
Yes, the molecular weight of the PEG chain is a critical parameter. Studies have shown that higher PEG molecular weights can lead to a slight increase in the PDI of LNPs.[2] This is an important consideration when selecting a PEGylated lipid for a specific formulation.
Q4: What is an acceptable PDI value for LNP formulations?
For biological applications, a PDI of less than 0.2 is generally preferred, indicating a homogenous population of nanoparticles.[1] A PDI value greater than 0.3 suggests a heterogeneous sample, which may lead to issues with reproducibility and inconsistent therapeutic efficacy.[5][6]
Troubleshooting Guide: High Polydispersity Index (PDI)
A high PDI is a common challenge in LNP formulation. The following guide provides potential causes and solutions to help troubleshoot and optimize your experiments.
| Problem | Potential Cause | Recommended Solution |
| High PDI (>0.2) | Suboptimal PEG-Lipid Concentration: The molar ratio of the PEGylated lipid may be too high or too low. | Systematically vary the molar percentage of the PEGylated lipid (e.g., 1-5 mol%) to identify the optimal concentration that minimizes PDI while maintaining a desirable particle size.[2][3] |
| Inconsistent Mixing: Manual or slow mixing methods can lead to the formation of non-uniform particles. | Utilize a controlled and reproducible mixing method, such as a microfluidic device, to ensure rapid and consistent mixing of the lipid and aqueous phases.[5][7] | |
| Poor Quality of Lipids: Impurities or degradation of lipid components can affect LNP formation and uniformity. | Ensure all lipids, including the PEGylated lipid, are of high purity and have been stored correctly. Consider sourcing lipids from a reputable supplier. | |
| Aggregation After Formulation: Insufficient stabilization can lead to particle aggregation over time, increasing the PDI. | Confirm that the PEG-lipid concentration is adequate for steric stabilization. Also, ensure the final formulation is in an appropriate buffer at a suitable pH to prevent aggregation.[5] | |
| Suboptimal Formulation Parameters: The ratios of other lipid components (ionizable lipid, helper lipid, cholesterol) can influence PDI. | Optimize the molar ratios of all lipid components in the formulation. A design of experiments (DoE) approach can be useful to systematically investigate these parameters.[8] |
Experimental Protocols
General LNP Formulation Protocol using Microfluidics
This protocol describes a general method for formulating LNPs using a microfluidic mixing device, which is a common technique for achieving controlled and reproducible results.
-
Preparation of Lipid Mixture (Organic Phase):
-
Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and the PEGylated lipid (e.g., "this compound") in ethanol at the desired molar ratios.
-
Ensure all lipids are fully dissolved to form a clear solution.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous buffer (e.g., citrate buffer, pH 4.0) containing the nucleic acid cargo (mRNA, siRNA, etc.).
-
-
Microfluidic Mixing:
-
Load the lipid solution and the aqueous solution into separate syringes.
-
Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).
-
Set the desired flow rates for the organic and aqueous phases. The flow rate ratio is a critical parameter that can be adjusted to control particle size.[7]
-
Initiate the flow to mix the two phases within the microfluidic chip, leading to the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP dispersion is typically dialyzed or subjected to tangential flow filtration to remove ethanol and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4).
-
-
Characterization:
Visualizations
Caption: A generalized workflow for lipid nanoparticle (LNP) formulation using microfluidics.
References
- 1. Why lipid nanoparticle formulations developed for biological applications should have a low polydispersity index (PDI)? | AAT Bioquest [aatbio.com]
- 2. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 3. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Deep Dive into Lipid Nanoparticle Size Distribution - DIVERSA [diversatechnologies.com]
- 7. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Formulation Strategies for 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol , commonly known as undec-10-enyl hexaethylene glycol ether . The focus of this guide is to address and provide solutions for aggregation issues that may be encountered during the formulation development process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or undec-10-enyl hexaethylene glycol ether, is a non-ionic surfactant. Its chemical structure consists of a hydrophobic 10-undecenyl tail and a hydrophilic hexaethylene glycol head. This amphiphilic nature allows it to be used as an emulsifier, stabilizer, and dispersing agent in various formulations, including drug delivery systems and nanoparticle suspensions.
Q2: What is surfactant aggregation and why is it a concern in my formulation?
A2: Surfactant aggregation is the process where individual surfactant molecules (monomers) self-assemble to form larger structures called micelles once the concentration reaches a certain threshold known as the Critical Micelle Concentration (CMC). While micelle formation is often a desired property for solubilizing hydrophobic drugs, uncontrolled aggregation can lead to the formation of larger, undesirable agglomerates. This can result in:
-
Physical instability of the formulation: phase separation, precipitation, and changes in viscosity.
-
Reduced therapeutic efficacy: the active pharmaceutical ingredient (API) may become entrapped or its release profile altered.
-
Inaccurate characterization: large aggregates can interfere with analytical techniques like particle size analysis.
Q3: What factors can influence the aggregation of undec-10-enyl hexaethylene glycol ether?
A3: The aggregation behavior of this surfactant can be influenced by several factors, including:
-
Concentration: Exceeding the CMC will lead to micelle formation.
-
Temperature: Changes in temperature can affect surfactant solubility and micelle structure. For ethoxylated surfactants, an increase in temperature can lead to dehydration of the ethylene oxide chains, promoting aggregation and potentially leading to a phase separation phenomenon known as the "cloud point".
-
pH and Ionic Strength: While non-ionic, the properties of the formulation medium can influence the hydration of the surfactant's hydrophilic head, thereby affecting its aggregation behavior.
-
Presence of other excipients: Interactions with other formulation components (e.g., polymers, salts, co-solvents) can either promote or inhibit aggregation.
-
Processing conditions: High shear stress or prolonged agitation during formulation can sometimes induce aggregation.
Troubleshooting Guide
Issue 1: Visible Precipitates or Cloudiness in the Formulation
Probable Cause: This is often indicative of the formulation temperature exceeding the cloud point of the surfactant, a common issue with ethoxylated surfactants. The cloud point is the temperature at which the non-ionic surfactant becomes insoluble in the aqueous phase, leading to phase separation. The presence of salts or other dehydrating agents can lower the cloud point.
Recommended Solutions:
-
Temperature Control: Maintain the formulation and storage temperature below the determined cloud point of your specific formulation.
-
Formulation Adjustment:
-
Decrease Surfactant Concentration: If feasible, lowering the concentration of undec-10-enyl hexaethylene glycol ether may increase the cloud point.
-
Modify Excipients: The addition of certain hydrotropes or co-solvents can increase the cloud point. Conversely, high concentrations of electrolytes should be avoided if they are found to depress the cloud point.
-
-
Characterize the Cloud Point: Experimentally determine the cloud point of your formulation to define a safe operating temperature range.
Issue 2: Inconsistent or Bimodal Particle Size Distribution
Probable Cause: A bimodal distribution in techniques like Dynamic Light Scattering (DLS) often suggests the presence of both the desired nanoparticles or micelles and larger, unwanted aggregates. This could be due to partial aggregation of the surfactant itself or surfactant-induced aggregation of the dispersed phase.
Recommended Solutions:
-
Optimize Surfactant Concentration: Ensure you are working at a concentration that is optimal for stabilization without causing excessive self-aggregation. This may require a systematic titration to find the ideal concentration range.
-
Improve Dispersion Technique:
-
Utilize higher energy dispersion methods (e.g., sonication, high-pressure homogenization) to break up aggregates.
-
Optimize the order of addition of components. Sometimes, pre-dissolving the surfactant in the aqueous phase before adding the dispersed phase can prevent aggregation.
-
-
Steric Stabilization: The hexaethylene glycol chain provides steric hindrance to prevent aggregation. If this is insufficient, consider adding a secondary, bulkier stabilizing agent, such as a non-ionic block copolymer.
Issue 3: Poor Solubilization of Hydrophobic API
Probable Cause: Inefficient solubilization of a hydrophobic active pharmaceutical ingredient (API) can occur if the concentration of undec-10-enyl hexaethylene glycol ether is below its Critical Micelle Concentration (CMC), meaning there are not enough micelles to encapsulate the drug.
Recommended Solutions:
-
Determine the CMC: Experimentally measure the CMC of the surfactant in your formulation buffer.
-
Increase Surfactant Concentration: Ensure the surfactant concentration is sufficiently above the CMC to allow for adequate micelle formation and drug loading.
-
Optimize Drug Loading Process:
-
Consider solvent evaporation or thin-film hydration methods to improve drug encapsulation within the micelles.
-
The temperature during the loading process can also affect both drug solubility and micelle formation.
-
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, data for undec-10-enyl hexaethylene glycol ether to illustrate key parameters related to aggregation. These should be determined experimentally for your specific formulation.
Table 1: Critical Micelle Concentration (CMC) in Different Media
| Medium | Temperature (°C) | CMC (M) |
| Deionized Water | 25 | 1.5 x 10⁻⁴ |
| Phosphate Buffered Saline (PBS) | 25 | 1.2 x 10⁻⁴ |
| Deionized Water | 37 | 1.7 x 10⁻⁴ |
| Phosphate Buffered Saline (PBS) | 37 | 1.4 x 10⁻⁴ |
Table 2: Effect of NaCl Concentration on Cloud Point
| NaCl Concentration (M) | Cloud Point (°C) |
| 0 | 75 |
| 0.05 | 70 |
| 0.10 | 65 |
| 0.15 | 60 |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy
Objective: To determine the CMC of undec-10-enyl hexaethylene glycol ether using a fluorescent probe that partitions into the hydrophobic core of micelles. Pyrene is a commonly used probe for this purpose.
Materials:
-
Undec-10-enyl hexaethylene glycol ether
-
Pyrene (fluorescent probe)
-
Formulation buffer or deionized water
-
Volumetric flasks and pipettes
-
Fluorometer
Methodology:
-
Prepare a stock solution of pyrene: Dissolve pyrene in a suitable organic solvent (e.g., acetone) to a concentration of 10⁻³ M.
-
Prepare surfactant solutions: Prepare a series of aqueous solutions of undec-10-enyl hexaethylene glycol ether with varying concentrations, bracketing the expected CMC.
-
Add pyrene to surfactant solutions: Add a small aliquot of the pyrene stock solution to each surfactant solution so that the final concentration of pyrene is approximately 10⁻⁶ M. The volume of acetone should be kept minimal (<1% of total volume) to avoid affecting micellization. Allow the solutions to equilibrate.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 334 nm.
-
Record the emission spectra from 350 nm to 450 nm for each sample.
-
Note the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).
-
-
Data Analysis:
-
Calculate the ratio of the intensities (I₁/I₃) for each surfactant concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.
-
The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which represents the point of sharpest change in the polarity of the pyrene microenvironment as it partitions into the newly formed micelles.
-
Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles and aggregates in a formulation containing undec-10-enyl hexaethylene glycol ether.
Materials:
-
Formulation containing undec-10-enyl hexaethylene glycol ether
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvettes
Methodology:
-
Sample Preparation:
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large contaminants.
-
Dilute the sample with filtered buffer if it is too concentrated, to avoid multiple scattering effects.
-
-
Instrument Setup:
-
Set the laser wavelength and scattering angle as per the instrument's specifications.
-
Equilibrate the sample to the desired temperature within the DLS instrument.
-
-
Measurement:
-
Perform multiple measurements for each sample to ensure reproducibility.
-
The instrument software will generate an intensity-weighted size distribution.
-
-
Data Analysis:
-
Analyze the size distribution plot. A single, narrow peak indicates a monodisperse sample. The presence of a second peak at a larger size indicates the presence of aggregates.
-
The Polydispersity Index (PDI) provides a measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for many applications.
-
Visualizations
Caption: Troubleshooting workflow for addressing aggregation.
Caption: Desired vs. undesired aggregation pathways.
Technical Support Center: Chromatographic Purification of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by chromatography.
Issue 1: Poor or No Separation of the Target Compound
-
Possible Cause: Inappropriate choice of chromatography mode (Normal-Phase vs. Reverse-Phase).
-
Solution: Based on the structure of this compound, which has a long non-polar hydrocarbon chain and a polar polyether head, either normal-phase or reverse-phase chromatography could be suitable.[1][2] If you are using a non-polar mobile phase (e.g., hexane/ethyl acetate) and a polar stationary phase (e.g., silica) and see no separation, consider switching to reverse-phase chromatography.[1][3][4]
-
-
Possible Cause: Incorrect mobile phase composition.
-
Solution (Normal-Phase): If the compound elutes too quickly (low retention time), your mobile phase is too polar. Decrease the polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate). If the compound does not elute, increase the mobile phase polarity.
-
Solution (Reverse-Phase): If the compound elutes too quickly, your mobile phase is not polar enough. Increase the polarity by increasing the proportion of the aqueous component (e.g., water or buffer). If it is too retained, increase the organic solvent (e.g., acetonitrile or methanol) concentration.[4]
-
-
Possible Cause: Column overloading.
-
Solution: Reduce the amount of sample loaded onto the column. Overloading can lead to broad peaks and poor resolution.
-
Issue 2: Tailing or Broad Peaks
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution (Normal-Phase): The free silanol groups on a silica gel stationary phase can interact with the polar head of the molecule, causing tailing.[2] Consider using a bonded stationary phase like diol or cyano.
-
Solution (Reverse-Phase): Residual silanol groups on C18 columns can also cause tailing.[1] Using an end-capped column or adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can mitigate this.
-
-
Possible Cause: Inappropriate solvent for sample dissolution.
-
Solution: Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is used, inject the smallest possible volume to minimize peak distortion.
-
Issue 3: Irreproducible Retention Times
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. For gradient elution, ensure the pump is functioning correctly and the gradient is reproducible.
-
-
Possible Cause: Column degradation.
-
Solution: The stationary phase can degrade over time, especially with aggressive mobile phases. Replace the column if performance does not improve with cleaning.
-
-
Possible Cause: Fluctuations in temperature.
-
Solution: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting chromatography method for purifying this compound?
A1: A good starting point would be Normal-Phase Chromatography (NPC) on a silica gel column.[3] The polar head of the molecule will interact with the polar stationary phase, allowing for separation from less polar impurities. A gradient elution from a non-polar solvent like hexane to a more polar solvent like ethyl acetate or isopropanol is recommended to effectively elute the target compound.[2]
Q2: Can I use Reverse-Phase Chromatography (RPC) for this purification?
A2: Yes, Reverse-Phase Chromatography (RPC) is a viable option.[4] In this case, a non-polar stationary phase, such as C18, would be used with a polar mobile phase, like a mixture of water and acetonitrile or methanol.[1][4] The non-polar tail of the molecule will interact with the stationary phase. This method is particularly useful for separating polar impurities.
Q3: What type of detector is suitable for this compound?
A3: Since this compound lacks a strong chromophore, a UV detector set to a low wavelength (e.g., 200-210 nm) might have limited sensitivity. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more suitable as they are universal detectors for non-volatile compounds. Mass Spectrometry (MS) is also an excellent detection method that can provide mass confirmation of the collected fractions.
Q4: How can I improve the purity of my final product?
A4: If a single chromatographic step is insufficient, consider a second purification step using an orthogonal method. For example, if you initially used normal-phase chromatography, a subsequent reverse-phase chromatography step can remove impurities that co-eluted in the first step.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
-
Stationary Phase: Silica gel, 40-63 µm particle size.
-
Column: Glass column with appropriate dimensions for the sample size.
-
Mobile Phase:
-
Solvent A: Hexane
-
Solvent B: Ethyl Acetate
-
-
Gradient: 0-100% Solvent B over 10-20 column volumes.
-
Procedure:
-
Dissolve the crude sample in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the column.
-
Elute with the gradient, collecting fractions.
-
Analyze fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (HPLC)
-
Stationary Phase: C18 bonded silica, 5 µm particle size.
-
Column: Analytical or preparative C18 column.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: 50-100% Solvent B over 30 minutes.
-
Flow Rate: 1 mL/min for analytical, scaled up for preparative.
-
Detection: ELSD, CAD, or MS.
-
Procedure:
-
Dissolve the sample in the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Run the gradient and collect fractions based on the detector signal.
-
Analyze the collected fractions for purity.
-
Combine pure fractions and remove the solvent.
-
Quantitative Data Summary
| Parameter | Normal-Phase Flash Chromatography | Reverse-Phase HPLC |
| Stationary Phase | Silica Gel | C18 |
| Mobile Phase | Hexane/Ethyl Acetate | Water/Acetonitrile |
| Typical Loading Capacity | 1-10% of silica gel weight | 0.1-1% of stationary phase weight |
| Expected Purity | >95% | >99% |
| Typical Recovery | 70-90% | 80-95% |
Visualizations
Caption: Troubleshooting workflow for chromatography.
References
Technical Support Center: Mitigating Cytotoxicity of LNPs Containing 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with Lipid Nanoparticles (LNPs) formulated with "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its likely role in our LNP formulation?
A1: "this compound" is a polyethylene glycol (PEG) lipid. In LNP formulations, PEGylated lipids are crucial for controlling particle size, preventing aggregation, and increasing systemic circulation time by reducing clearance by phagocytes.[1][2] They provide a hydrophilic shield that minimizes opsonization (the process of marking particles for ingestion by phagocytic cells).
Q2: We are observing significant cytotoxicity in our cell-based assays. Could the PEGylated lipid "this compound" be the cause?
A2: While ionizable cationic lipids are often the primary drivers of LNP cytotoxicity, PEGylated lipids can also contribute to toxicity.[1] The long-term safety of PEGylated lipids can be a concern, and repeated administration can lead to the production of anti-PEG antibodies, which may increase the clearance and potential for adverse reactions of subsequent doses.[1] The specific cytotoxicity of "this compound" would need to be empirically determined.
Q3: What are the common mechanisms of LNP-induced cytotoxicity?
A3: LNP-induced cytotoxicity can arise from several mechanisms:
-
Cationic Lipid Toxicity: Ionizable lipids, which are positively charged at low pH, can interact with negatively charged cellular membranes, leading to membrane disruption and mitochondrial dysfunction.[3] This can trigger apoptosis through caspase activation.[3]
-
Inflammatory Response: LNPs can trigger an inflammatory response, leading to the production of cytokines that can cause cell death.[1]
-
Reactive Oxygen Species (ROS) Production: LNPs can induce oxidative stress by generating ROS, which can damage cellular components like DNA, proteins, and lipids.[3]
-
Accumulation and Organ Toxicity: LNPs can accumulate in certain organs, particularly the liver and spleen, which can lead to organ-specific toxicity.[1]
Q4: How can we reduce the cytotoxicity of our LNP formulation?
A4: Several strategies can be employed to mitigate LNP cytotoxicity:
-
Formulation Optimization: Systematically varying the molar ratio of the lipid components (ionizable lipid, phospholipid, cholesterol, and your PEGylated lipid) is a primary strategy. Reducing the amount of the ionizable lipid is often a key step.[1]
-
Lipid Component Modification: Consider replacing components with less toxic alternatives. For example, using biodegradable ionizable lipids or lipids with different stereochemistry can reduce toxicity.[1]
-
Particle Size and Charge Optimization: The size and surface charge of LNPs can influence their interaction with cells and subsequent toxicity.[4]
-
Purification: Ensure the removal of any residual solvents or impurities from the formulation process, as these can contribute to cytotoxicity.
-
Hybrid Systems: Exploring hybrid nanoparticles, such as by combining LNPs with extracellular vesicles (EVs), has been shown to reduce cytotoxicity while maintaining transfection efficiency.[5][6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High cytotoxicity in multiple cell lines. | - Suboptimal molar ratio of lipid components.- High concentration of the ionizable lipid.- Inherent toxicity of one of the lipid components.- Residual organic solvents from the formulation process. | - Perform a systematic optimization of the lipid molar ratios.- Titrate the LNP concentration to determine the IC50.- Test the cytotoxicity of individual lipid components.- Ensure complete removal of solvents using appropriate purification methods (e.g., dialysis, tangential flow filtration). |
| Cytotoxicity varies between batches. | - Inconsistent particle size and polydispersity index (PDI).- Variations in mRNA encapsulation efficiency.- Inconsistent formulation process. | - Characterize each batch for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).- Measure mRNA encapsulation efficiency for each batch.- Standardize the formulation protocol, including mixing rates and times. |
| In vivo studies show organ toxicity (e.g., elevated liver enzymes). | - LNP accumulation in the liver.- Inflammatory response to the LNP formulation. | - Modify the LNP surface with targeting ligands to direct them to other tissues.- Evaluate different administration routes.- Assess inflammatory markers (e.g., cytokines) in treated animals. |
| Reduced efficacy after reformulating to decrease toxicity. | - Altered LNP structure affecting endosomal escape.- Lower mRNA encapsulation efficiency in the new formulation. | - Re-evaluate the endosomal escape of the new formulation using assays like the Cy5-mRNA co-localization with endosomal markers.- Optimize the formulation to maintain high encapsulation efficiency while minimizing toxicity. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Your chosen cell line (e.g., A549, HEK293)
-
Complete cell culture medium
-
LNP formulation containing "this compound"
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere for 24 hours.[8]
-
Prepare serial dilutions of your LNP formulation in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include a negative control (medium only) and a positive control (e.g., 0.1% Triton X-100).[8]
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the negative control.
Data Presentation:
| LNP Concentration (µg/mL) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 | 40.2 ± 4.9 |
| 50 | 21.5 ± 3.8 |
Protocol 2: LNP Formulation by Microfluidic Mixing
This protocol describes a reproducible method for LNP formulation.
Materials:
-
Microfluidic mixing device (e.g., from Precision NanoSystems)
-
Syringe pumps
-
Lipid mixture in ethanol (containing ionizable lipid, DSPC, cholesterol, and "this compound" at the desired molar ratio)
-
mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Dialysis cassettes or tangential flow filtration system
Procedure:
-
Prepare the lipid stock solution in ethanol.
-
Prepare the mRNA solution in the aqueous buffer.
-
Set up the microfluidic mixing system with two syringe pumps.
-
Load one syringe with the lipid solution and the other with the mRNA solution.
-
Set the flow rate ratio (FRR) of the aqueous to the organic phase (typically 3:1).
-
Pump the two solutions through the microfluidic device where they will mix rapidly, leading to LNP self-assembly.
-
Collect the resulting LNP dispersion.
-
Purify the LNPs by removing the ethanol and unencapsulated mRNA using dialysis or tangential flow filtration against PBS (pH 7.4).
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Visualizations
Signaling Pathway: LNP-Induced Apoptosis
Caption: LNP-induced apoptosis signaling pathway.
Experimental Workflow: LNP Formulation and Cytotoxicity Testing
Caption: Workflow for LNP formulation and in vitro cytotoxicity assessment.
Logical Relationship: Factors Influencing LNP Cytotoxicity
References
- 1. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Lipid-Based Nanoparticles: An Efficient Delivery System for Nucleic Acid-Based Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 4. susupport.com [susupport.com]
- 5. biorxiv.org [biorxiv.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Reduction of cellular toxicity with hybrid nanoparticles for mRNA delivery | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to PEGylated Lipids in LNP Formulations: Spotlight on 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable PEGylated lipid is a critical determinant of the in vivo performance and overall efficacy of lipid nanoparticle (LNP)-based therapeutics, including mRNA vaccines and gene therapies. These specialized lipids play a pivotal role in the stability, circulation time, and cellular uptake of LNPs. This guide provides an objective comparison of "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol" against other commonly employed PEGylated lipids, supported by experimental data and detailed methodologies.
Introduction to PEGylated Lipids in LNPs
PEGylated lipids are essential components of LNP formulations, typically consisting of a lipid anchor, which integrates into the lipid bilayer of the nanoparticle, and a hydrophilic polyethylene glycol (PEG) chain that extends into the aqueous environment. This PEG layer provides a steric barrier, preventing aggregation and reducing clearance by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the LNPs.[1] However, the structural characteristics of the PEGylated lipid, including the length of the lipid anchor and the size of the PEG chain, can significantly influence the biological behavior of the LNP.[2][3]
The subject of this guide, This compound , is a PEGylated lipid characterized by a C11 unsaturated alkyl chain and a hexaethylene glycol (PEG6) headgroup. For the purpose of this comparison, we will evaluate its theoretical performance characteristics against well-established PEGylated lipids such as ALC-0159 (used in the Pfizer-BioNTech COVID-19 vaccine) and DMG-PEG2000 (used in the Moderna COVID-19 vaccine), both of which feature a C14 lipid anchor and a 2000 Da PEG chain.
Comparative Performance Data
The following tables summarize key performance parameters of LNPs formulated with different PEGylated lipids. The data is compiled from various studies and is intended to provide a comparative overview. It is important to note that direct head-to-head experimental data for this compound is limited in publicly available literature; therefore, its projected performance is based on established structure-activity relationships.
Table 1: Physicochemical Properties of LNPs with Different PEGylated Lipids
| PEGylated Lipid | Lipid Anchor Chain Length | PEG Molecular Weight (Da) | Typical Molar Ratio (%) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| This compound | C11 (unsaturated) | ~282 | 1-5 | Projected: 80-150 | Projected: <0.2 | Projected: >90 | Inferred from[2][4] |
| ALC-0159 | C14 | 2000 | 1.5 - 2.0 | 80 - 100 | <0.1 | >90 | [5][6] |
| DMG-PEG2000 | C14 | 2000 | 1.5 | 80 - 120 | <0.2 | >90 | [3][7] |
| DSPE-PEG2000 | C18 | 2000 | 1.5 - 5.0 | 90 - 150 | <0.2 | >90 | [4][6] |
Table 2: In Vitro and In Vivo Performance of LNPs with Different PEGylated Lipids
| PEGylated Lipid | In Vitro Transfection Efficiency | In Vivo Half-Life | In Vivo Gene Expression/Efficacy | Key Observations | Reference |
| This compound | Projected: High | Projected: Shorter | Projected: Potentially enhanced cellular uptake | The shorter, unsaturated C11 anchor may lead to faster PEG shedding, potentially improving cellular uptake and endosomal escape. | Inferred from[2][8] |
| ALC-0159 | High | Moderate | High | The C14 anchor provides a balance between stability in circulation and efficient PEG shedding for cellular uptake. | [4][6] |
| DMG-PEG2000 | High | Moderate | High | Similar to ALC-0159, the C14 anchor facilitates a favorable balance for in vivo delivery. | [3] |
| DSPE-PEG2000 | Lower | Longer | Lower (in some contexts) | The longer C18 anchor leads to more stable PEG retention, resulting in a longer circulation half-life but can hinder cellular uptake and reduce transfection efficiency.[6][8] | [4][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the comparison.
LNP Formulation Protocol (Microfluidic Mixing)
-
Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and the PEGylated lipid in ethanol at the desired molar ratio. A typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[9]
-
Preparation of mRNA Aqueous Solution: Dilute the mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.
-
Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr). Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Mixing and LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing induces a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated mRNA.[10]
-
Purification: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.
mRNA Encapsulation Efficiency Assay (RiboGreen Assay)
-
Prepare two samples of the LNP formulation.
-
Lyse one sample: Add a surfactant (e.g., 0.5% Triton X-100) to one of the LNP samples to disrupt the lipid nanoparticles and release the encapsulated mRNA. This will measure the total mRNA (encapsulated + free).
-
No treatment for the other sample: The untreated sample will be used to measure the amount of free (unencapsulated) mRNA.
-
Add RiboGreen reagent: Add the RiboGreen reagent, a fluorescent dye that binds to nucleic acids, to both the lysed and unlysed samples.
-
Measure fluorescence: Measure the fluorescence intensity of both samples using a fluorometer.
-
Calculate Encapsulation Efficiency: The encapsulation efficiency is calculated using the following formula: EE (%) = (Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence * 100[11][12]
In Vitro Transfection Assay
-
Cell Culture: Seed the target cells (e.g., HeLa or HEK293 cells) in a 96-well plate and allow them to adhere overnight.[13]
-
LNP Treatment: Dilute the LNP-mRNA formulation in cell culture medium to the desired concentration and add it to the cells.
-
Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24-48 hours).
-
Quantify Protein Expression: If the mRNA encodes a reporter protein like luciferase or green fluorescent protein (GFP), quantify its expression using a luciferase assay or flow cytometry, respectively.[11][13]
In Vivo Biodistribution Study
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
LNP Administration: Administer the LNP-mRNA formulation to the mice via the desired route (e.g., intravenous, intramuscular). The LNPs can be labeled with a fluorescent dye for tracking.[14]
-
Imaging: At various time points post-administration, image the mice using an in vivo imaging system (IVIS) to track the biodistribution of the LNPs.[14]
-
Organ Harvest and Analysis: After the final imaging time point, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, etc.). The amount of mRNA or expressed protein in each organ can be quantified using methods like qPCR or ELISA.[15]
Visualizing Key Relationships
The interplay between the structural components of a PEGylated lipid and the resulting LNP performance can be visualized to aid in the selection process.
Caption: Relationship between PEGylated lipid structure and LNP performance.
Concluding Remarks
The choice of PEGylated lipid is a critical parameter in the design of effective LNP-based therapies. While established lipids like ALC-0159 and DMG-PEG2000 have demonstrated clinical success, the exploration of novel structures such as This compound is essential for advancing the field. Its shorter, unsaturated lipid anchor suggests a potential for enhanced cellular uptake and transfection efficiency, though this comes with a predicted shorter circulation half-life. The provided data and protocols offer a framework for the comparative evaluation of these and other PEGylated lipids, enabling researchers to make informed decisions for their specific drug delivery applications. Further direct comparative studies are warranted to fully elucidate the performance profile of novel PEGylated lipids.
References
- 1. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 2. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - A*STAR OAR [oar.a-star.edu.sg]
- 5. Elucidation of lipid nanoparticle surface structure in mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the impact of commonly used ionizable and pegylated lipids on mRNA-LNPs: A combined in vitro and preclinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo [mdpi.com]
- 8. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 10. biomol.com [biomol.com]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. sciex.com [sciex.com]
- 13. researchgate.net [researchgate.net]
- 14. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
A Comparative Analysis of PEGylated Lipids in Nanoparticle Drug Delivery: DSPE-PEG vs. 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
A detailed guide for researchers and drug development professionals on the established benchmark, DSPE-PEG, and the emerging alternative, 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol, for lipid nanoparticle (LNP) formulation.
In the rapidly advancing field of drug delivery, particularly with the rise of mRNA-based therapeutics, the composition of lipid nanoparticles (LNPs) is of paramount importance. Among the crucial components are polyethylene glycol (PEG)-lipid conjugates, which play a pivotal role in the stability, circulation time, and overall efficacy of the nanocarrier. This guide provides a comprehensive comparative analysis of two such lipids: the widely utilized 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) and the less-studied this compound.
While DSPE-PEG is a well-characterized and commercially available lipid integral to many clinically advanced LNP formulations, this compound remains a novel entity with limited publicly available data on its performance in drug delivery systems. This comparison, therefore, juxtaposes the established performance of DSPE-PEG with a theoretical consideration of this compound based on its chemical structure.
Physicochemical Properties
A fundamental comparison begins with the distinct molecular structures and resulting physicochemical properties of these two PEGylated lipids.
| Property | This compound | DSPE-PEG |
| Synonym | undec-10-enyl hexaethylene glycol ether | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] |
| Molecular Formula | C23H46O7[1] | Varies with PEG length (e.g., C123H242NO56P for DSPE-PEG2000) |
| Molecular Weight | 434.61 g/mol [1] | Varies with PEG length (e.g., ~2800 g/mol for DSPE-PEG2000) |
| Lipid Anchor | Undecylenyl (C11, monounsaturated) | Distearoyl (C18, saturated) |
| Linkage | Ether | Phosphoethanolamine |
| PEG Chain Length | Hexaethylene glycol (6 EG units) | Variable (e.g., ~45 EG units for PEG2000) |
Performance in Lipid Nanoparticle Formulations
The performance of a PEGylated lipid in an LNP formulation is critical for its therapeutic success. DSPE-PEG is the gold standard, and its performance characteristics are well documented. The anticipated performance of this compound is inferred from its structure.
| Performance Parameter | This compound (Theoretical) | DSPE-PEG (Documented) |
| Nanoparticle Stability | The shorter lipid anchor and PEG chain may lead to less stable LNPs and faster PEG shedding. | The long C18 saturated chains of the DSPE anchor provide high stability to the LNP structure.[2] |
| Circulation Half-life | The shorter PEG chain would likely result in a shorter circulation half-life due to reduced steric protection and faster clearance. | The PEG chain provides a "stealth" characteristic, reducing opsonization and leading to prolonged blood circulation.[3][4] |
| Drug Encapsulation Efficiency | The impact on encapsulation efficiency is unknown and would require experimental validation. | Contributes to high encapsulation efficiency of nucleic acids and other drug molecules within the LNP core.[3] |
| In Vivo Fate | Faster PEG shedding could lead to quicker exposure of the LNP core to the biological environment, potentially altering its biodistribution and cellular uptake profile. | The rate of PEG shedding can be modulated by the lipid anchor, influencing tissue targeting and cellular uptake. DSPE-PEG is known for its relatively slow shedding rate. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of LNPs. Below are standard protocols that can be adapted for the inclusion of either DSPE-PEG or novel PEGylated lipids like this compound.
Lipid Nanoparticle Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic system, a common and reproducible method.
Materials:
-
Ionizable lipid (e.g., SM-102) dissolved in ethanol
-
Helper lipid (e.g., DSPC) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
PEG-lipid (DSPE-PEG or this compound) dissolved in ethanol
-
mRNA or other cargo in an aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare the lipid mixture in ethanol by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare the aqueous phase by dissolving the mRNA cargo in the appropriate buffer.
-
Set up the microfluidic mixing system with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.
-
Collect the resulting LNP dispersion.
-
Perform buffer exchange and concentration using dialysis or tangential flow filtration to remove ethanol and non-encapsulated components.
Characterization of Lipid Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Protocol:
-
Dilute a small aliquot of the LNP formulation in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at a controlled temperature (e.g., 25°C).
-
2. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS).
-
Protocol:
-
Dilute the LNP formulation in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Inject the sample into a specialized zeta cell, ensuring no air bubbles are present.
-
Measure the electrophoretic mobility of the particles under an applied electric field.
-
The instrument software calculates the zeta potential using the Henry equation.
-
3. Encapsulation Efficiency Determination:
-
Method: RiboGreen Assay (for RNA cargo).
-
Protocol:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated RNA. This will determine the total RNA amount.
-
Leave the other set intact to measure the amount of free (unencapsulated) RNA.
-
Add the RiboGreen reagent, which fluoresces upon binding to RNA, to both sets of samples.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
In Vitro Cell Uptake Assay
Method: Flow Cytometry.
Protocol:
-
Formulate LNPs with a fluorescently labeled lipid (e.g., DiI or a fluorescently tagged PEG-lipid).
-
Seed cells (e.g., HeLa or a relevant cell line) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled LNPs at various concentrations and incubate for a defined period (e.g., 4, 24 hours).
-
Wash the cells with PBS to remove non-internalized LNPs.
-
Detach the cells using trypsin-EDTA.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of cellular uptake.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Schematic of a Lipid Nanoparticle (LNP) structure.
Caption: General workflow for LNP formulation and evaluation.
Conclusion
DSPE-PEG remains the industry standard for PEGylated lipids in LNP-based drug delivery due to its well-documented ability to enhance stability and prolong circulation time, supported by a wealth of experimental data. In contrast, this compound represents a potential alternative with a distinct chemical structure. Based on this structure, it is hypothesized that it may exhibit different properties, such as faster PEG shedding, which could be advantageous for specific targeting applications where rapid exposure of the LNP core is desired. However, without empirical data, its performance remains speculative.
For researchers and drug developers, the choice of PEG-lipid should be guided by the specific therapeutic goal. While DSPE-PEG offers a reliable and well-understood option, the exploration of novel lipids like this compound is essential for advancing the field and developing next-generation drug delivery systems with tailored properties. The experimental protocols provided herein offer a starting point for the formulation and evaluation of LNPs containing either of these PEGylated lipids, facilitating further research and development in this exciting area.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anatrace.com [anatrace.com]
- 4. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol: A Comparative Guide to NMR and HPLC Methods
For researchers, scientists, and drug development professionals, establishing the purity of polyethylene glycol (PEG) derivatives is a critical step in ensuring the quality, consistency, and efficacy of their work, particularly in the fields of bioconjugation and drug delivery. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for validating the purity of "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol," a monofunctional PEG with a terminal hydroxyl group and a terminal double bond.
Introduction to Purity Assessment
"this compound" is a hetero-bifunctional PEG linker, valuable for its ability to connect a biomolecule to another molecule or a surface. The terminal hydroxyl group and the vinyl group provide orthogonal handles for sequential conjugation reactions. However, the synthesis of such molecules can often result in impurities, such as the corresponding PEG-diol (lacking the vinyl group) or PEG-diether (lacking the hydroxyl group), which can interfere with subsequent reactions and compromise the final product's integrity. Therefore, rigorous purity assessment is paramount.
¹H NMR Spectroscopy for Purity Validation
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule. For "this compound," ¹H NMR can be used to confirm the presence of key functional groups and to quantify the purity by integrating the signals corresponding to specific protons.
Predicted ¹H NMR Chemical Shifts
The following table summarizes the predicted ¹H NMR chemical shifts for "this compound" in a suitable deuterated solvent such as DMSO-d6. The use of DMSO-d6 is particularly advantageous for observing the hydroxyl proton, as its chemical shift is less susceptible to concentration and water content variations compared to other solvents like chloroform-d.[1][2]
| Proton Assignment | Chemical Structure Moiety | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative No. of Protons) |
| a | HO -CH₂- | ~4.56 | Triplet | 1 |
| b | HO-CH₂ -CH₂-O- | ~3.5 | Multiplet | 2 |
| c | -O-CH₂ -CH₂ -O- | ~3.5 (large, overlapping signal) | Singlet/Multiplet | 88 (22 x CH₂CH₂) |
| d | -O-CH₂-CH₂ -CH=CH₂ | ~2.0-2.2 | Quartet | 2 |
| e | -CH=CH₂ | ~5.0-5.3 | Multiplet | 2 |
| f | -CH =CH₂ | ~5.7-5.9 | Multiplet | 1 |
Experimental Protocol: ¹H NMR Purity Validation
Objective: To determine the purity of "this compound" by ¹H NMR spectroscopy.
Materials:
-
"this compound" sample
-
Deuterated dimethyl sulfoxide (DMSO-d6), NMR grade
-
NMR tubes (5 mm)
-
Internal standard (e.g., maleic acid, optional for quantitative NMR)
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the "this compound" sample into a clean, dry vial.
-
If performing quantitative NMR (qNMR), accurately weigh a known amount of the internal standard.
-
Add approximately 0.6 mL of DMSO-d6 to the vial and gently vortex to dissolve the sample completely.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to obtain optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include:
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 5 times the longest T1 (typically 10-30 s for qNMR to ensure full relaxation of all protons)
-
Number of scans: 16 or higher for good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
Integrate the signals corresponding to the terminal hydroxyl proton (a), the vinyl protons (e and f), and the PEG backbone protons (c).
-
Purity Calculation (Relative Method): The purity can be estimated by comparing the integration ratio of the terminal groups to the repeating ethylene glycol units. For a pure sample, the ratio of the integration of the hydroxyl proton (1H) to the terminal vinyl proton (-CH=) (1H) should be 1:1. The presence of a PEG-diol impurity would lead to a higher relative integration of the hydroxyl proton signal.
-
Purity Calculation (qNMR with Internal Standard): The absolute purity can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
analyte = "this compound"
-
-
Workflow for ¹H NMR Purity Validation
References
In vivo comparison of "3,6,9,12,15,18-Hexaaoxanonacos-28-en-1-ol" efficacy
This guide provides a comprehensive in vivo comparison of the efficacy of 3,6,9,12,15,18-Hexaaoxanonacos-28-en-1-ol, more commonly known as Polidocanol, a widely used sclerosing agent. Polidocanol is a non-ionic detergent primarily utilized in the treatment of vascular abnormalities, most notably varicose veins. Its therapeutic effect is achieved by inducing endothelial damage, leading to vessel occlusion and subsequent fibrosis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its performance against common alternatives, supported by experimental data.
Mechanism of Action
Polidocanol functions as a surfactant, disrupting the lipid bilayer of endothelial cell membranes. This leads to a cascade of events beginning with endothelial damage, which triggers an inflammatory response, platelet aggregation, and thrombus formation. Ultimately, the treated vessel is replaced by fibrous connective tissue. Key signaling pathways implicated in this process include the activation of cellular calcium signaling and nitric oxide pathways upon administration of the sclerosant, leading to predictable, concentration-dependent endothelial cell lysis.
Comparative Efficacy: Polidocanol Foam vs. Liquid Polidocanol
The administration of polidocanol as a foam has been shown to be more effective than its liquid form in numerous studies. The foam displaces blood within the vessel, allowing for direct and prolonged contact of the sclerosant with the endothelial wall.
| Efficacy Endpoint | Polidocanol Foam | Liquid Polidocanol | p-value | Study Population | Reference |
| Complete Sclerosis (at 90 days) | 94.4% | 53% | <0.001 | 75 patients with reticular or postoperative varices | [1] |
| Elimination of Reflux (at 3 weeks) | 84% | 40% | <0.01 | 88 patients with greater saphenous vein incompetence | [2] |
| Successful Treatment of Hemorrhoids (after 1 session) | 88% | 69% | 0.01 | 130 patients with first-grade hemorrhoidal disease | |
| Patient Satisfaction (Hemorrhoids) | 99% | 84% | 0.009 | 130 patients with first-grade hemorrhoidal disease | |
| Complete Disappearance of Telangiectasias & Small Varicose Veins | 84% | 72% | 0.148 (not significant) | 100 female patients | [3] |
Comparative Efficacy: Polidocanol vs. Sodium Tetradecyl Sulfate (STS)
Sodium Tetradecyl Sulfate (STS) is another commonly used detergent sclerosant. Comparative studies have evaluated the efficacy and side-effect profiles of both agents.
| Efficacy/Safety Endpoint | Polidocanol | Sodium Tetradecyl Sulfate (STS) | p-value | Study Population/Model | Reference |
| Clinical Improvement Score (Telangiectasias) | Similar | Similar | Not significant | 21 patients with lower extremity telangiectasia | |
| Pain During Injection | Less frequent | More frequent | Significant | 21 patients with lower extremity telangiectasia | |
| Post-injection Hyperpigmentation | More frequent | Less frequent | Not significant | 21 patients with lower extremity telangiectasia | |
| Skin Necrosis | Less frequent | More frequent | Significant | 21 patients with lower extremity telangiectasia | |
| Cosmetic Outcomes (Foam Sclerotherapy) | Better | - | - | 44 patients with tributary varicosities | |
| Inflammation, Proliferation, Fibrosis (in vivo rabbit model) | Comparable | Comparable (to hypertonic saline and glycerol) | >0.005 | 24 Javan Rabbits | [4][5] |
Experimental Protocols
General Ultrasound-Guided Foam Sclerotherapy Protocol (Clinical)
This protocol outlines a typical procedure for ultrasound-guided foam sclerotherapy (UGFS) in a clinical setting for the treatment of varicose veins.
-
Pre-procedure Mapping: A detailed duplex ultrasound examination is performed to map the venous anatomy of the target limb.
-
Patient Positioning: The patient is positioned comfortably on an examination table, which may be tilted to optimize vein filling.
-
Foam Preparation (Tessari Method): The sclerosant foam is prepared by mixing liquid polidocanol (e.g., 1% or 3% solution) with a gas (typically room air or a physiological gas mixture) in a 1:4 or 1:5 liquid-to-gas ratio using two sterile syringes connected by a three-way stopcock.
-
Venous Access: Under real-time ultrasound guidance, a fine-gauge needle (e.g., 21G) is inserted into the target vein.
-
Foam Injection: A small volume of the prepared foam (typically 0.5-2.0 mL per injection, with a maximum total volume per session, e.g., 10 mL) is slowly injected. The ultrasound is used to monitor the distribution of the foam within the venous segment.
-
Post-injection Compression: Immediately following the injections, a compression bandage or stocking is applied to the treated leg.
-
Patient Mobilization: The patient is encouraged to walk for a short period (e.g., 10-20 minutes) immediately after the procedure to promote circulation in the deep venous system.
-
Follow-up: Follow-up appointments are scheduled to assess treatment efficacy and monitor for any adverse events.
In Vivo Animal Model Protocol for Sclerosant Efficacy
This protocol is a composite based on experimental studies in rabbits, designed to assess the histological effects of different sclerosing agents.[4][5]
-
Animal Model: Javan Rabbits (Lepus nigricollis).
-
Grouping: Animals are divided into treatment groups (e.g., Polidocanol, STS, control).
-
Anesthesia: Appropriate anesthesia is administered according to institutional animal care and use committee guidelines.
-
Injection Site: The marginal ear vein is typically used for injection.
-
Sclerosant Administration: A standardized volume and concentration of the sclerosant (e.g., 0.5 mL of 1% Polidocanol) is injected into the vein.
-
Vessel Occlusion: To localize the effect of the sclerosant, the vein is occluded proximally and distally to the injection site for a defined period (e.g., 10 minutes).
-
Tissue Sampling: At predetermined time points (e.g., 1 hour, 24 hours, 7 days, 45 days), the treated vein segment is excised for histological analysis.
-
Histopathological Evaluation: Tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). The degree of inflammation, endothelial damage, thrombosis, and fibrosis is assessed and scored by a pathologist blinded to the treatment groups.
Conclusion
In vivo evidence strongly supports the efficacy of Polidocanol as a sclerosing agent. The use of Polidocanol in a foam preparation demonstrates superior efficacy in achieving vessel occlusion compared to its liquid form across various applications. When compared to Sodium Tetradecyl Sulfate, Polidocanol exhibits a comparable efficacy profile but may offer advantages in terms of a lower incidence of injection pain and skin necrosis, although it might be associated with a higher rate of transient hyperpigmentation. The choice of sclerosing agent and its formulation should be guided by the specific clinical indication, vessel size, and desired patient outcomes. Further research into the detailed molecular mechanisms of Polidocanol-induced endothelial signaling will continue to refine its therapeutic application.
References
Benchmarking Novel PEGylated Lipid "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol" for mRNA Delivery: A Comparative Guide
In the rapidly evolving landscape of mRNA therapeutics, the composition of lipid nanoparticle (LNP) delivery systems is a critical determinant of efficacy and safety. This guide provides a comparative analysis of a novel PEGylated lipid, 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol, benchmarking its potential performance against established alternatives in mRNA delivery. This document is intended for researchers, scientists, and professionals in drug development, offering a data-driven overview of key performance indicators and detailed experimental methodologies.
Introduction to this compound
This compound, also known as hexaethylene glycol O-undec-1-ene, is a PEGylated lipid with the molecular formula C23H46O7. Its structure consists of a hexaethylene glycol head, providing hydrophilicity, and an undecene tail, which is a hydrophobic lipid anchor. As a component of LNPs, it would likely serve as a stealth agent to increase circulation time and stability. While specific performance data for this molecule in mRNA delivery is not yet publicly available, its structural characteristics allow for a theoretical comparison with widely used PEGylated lipids.
Comparative Analysis of LNP Components
The performance of an LNP formulation is a synergistic effect of its components. Below is a comparative overview of the different lipid categories that constitute a typical LNP, with a focus on how a novel lipid like this compound fits into this framework.
Table 1: Comparison of Ionizable Lipids for mRNA Delivery
| Ionizable Lipid | pKa | Key Features | In Vivo Performance |
| DLin-MC3-DMA | 6.44 | Gold standard for siRNA delivery; potent but with potential for liver toxicity at high doses. | High efficiency in liver targeting. |
| SM-102 | 6.7 | Used in the Moderna COVID-19 vaccine; biodegradable ester linkages for improved safety. | Efficient in vivo protein expression with a favorable safety profile. |
| ALC-0315 | ~6.1 | Used in the Pfizer-BioNTech COVID-19 vaccine; biodegradable. | High transfection efficiency and well-tolerated. |
| Novel Ionizable Lipids | Variable | Often designed for improved biodegradability, tissue-specific targeting, and reduced immunogenicity. | Performance varies; some show enhanced delivery to organs beyond the liver.[] |
Table 2: Comparison of Helper Lipids in LNP Formulations
| Helper Lipid | Chemical Name | Role in LNP | Impact on Performance |
| DSPC | 1,2-distearoyl-sn-glycero-3-phosphocholine | Structural integrity | Forms a stable lipid bilayer, contributing to particle stability. |
| DOPE | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine | Endosomal escape | Promotes the transition to a non-bilayer phase, facilitating the release of mRNA from the endosome. |
| Cholesterol | - | Structural integrity and membrane fusion | Modulates membrane fluidity and stability, and can aid in endosomal escape. |
Table 3: Benchmarking of PEGylated Lipids
| PEGylated Lipid | Structure | Key Features | Potential Advantages/Disadvantages of this compound |
| DMG-PEG2000 | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | Shorter PEG chain, faster clearance. | Potential Advantage: The shorter hexaethylene glycol chain of the target molecule may lead to faster shedding from the LNP surface, potentially improving cellular uptake and endosomal escape compared to lipids with longer PEG chains. |
| DSPE-PEG2000 | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] | Longer lipid anchor, more stable incorporation into the LNP. | Potential Disadvantage: The undecene tail of the target molecule is shorter than the distearoyl anchor of DSPE, which might result in less stable incorporation and faster clearance. |
| ALC-0159 | 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide | Used in the Pfizer-BioNTech COVID-19 vaccine. | The specific impact of the amide linkage in ALC-0159 versus the ether linkage in the target molecule on performance would require experimental validation. |
Alternative mRNA Delivery Platforms
While LNPs are the current gold standard, several other platforms are under investigation.
Table 4: Comparison of mRNA Delivery Technologies
| Delivery Platform | Key Components | Advantages | Disadvantages |
| Lipid Nanoparticles (LNPs) | Ionizable lipid, helper lipid, cholesterol, PEG-lipid | High encapsulation efficiency, clinically validated. | Potential for immunogenicity, primarily liver-tropic. |
| Polymer-based Nanoparticles | Cationic polymers (e.g., PEI, PLGA) | Tunable properties, potential for targeted delivery. | Potential for cytotoxicity, less clinically advanced. |
| Exosomes | Natural extracellular vesicles | Biocompatible, low immunogenicity, inherent targeting capabilities. | Complex manufacturing and purification, lower loading capacity. |
| Cationic Nanoemulsions (CNEs) | Cationic lipids, oil, surfactants | Good stability, can be stored separately and mixed with mRNA before use. | Less data available on in vivo performance compared to LNPs.[2] |
| Peptide-based Nanoparticles | Cationic peptides | Biodegradable, can be designed for specific targeting. | Lower encapsulation efficiency, potential for immunogenicity. |
Experimental Protocols
To evaluate the performance of a novel PEGylated lipid such as this compound, a series of standardized experiments are required.
LNP Formulation Protocol
-
Lipid Stock Preparation: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and the PEGylated lipid (e.g., this compound) in ethanol at a specific molar ratio.
-
mRNA Stock Preparation: Dilute the mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing: Combine the lipid-ethanol solution and the mRNA-aqueous solution using a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH. Concentrate the LNP formulation using a centrifugal filter device.
-
Characterization: Analyze the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
In Vitro Transfection Efficiency Assay
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293T) in a 96-well plate and grow to 70-80% confluency.
-
LNP Treatment: Treat the cells with LNPs encapsulating a reporter mRNA (e.g., luciferase or GFP) at various concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Analysis: Measure the reporter protein expression using a luminometer (for luciferase) or a flow cytometer/fluorescence microscope (for GFP).
In Vivo Delivery and Efficacy Study (Murine Model)
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Administration: Administer the LNP-mRNA formulation via a relevant route (e.g., intravenous for liver targeting, intramuscular for vaccination).
-
Sample Collection: At various time points post-administration, collect blood and tissues of interest (e.g., liver, spleen).
-
Analysis:
-
Pharmacokinetics: Measure the concentration of the LNP components in the blood over time.
-
Biodistribution: Quantify the amount of mRNA delivered to different organs using methods like RT-qPCR.
-
Protein Expression: Measure the expression of the encoded protein in the target tissue (e.g., using ELISA for a secreted protein).
-
Immunogenicity: For vaccine applications, measure the antibody and T-cell responses.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Structure of a Lipid Nanoparticle (LNP) for mRNA delivery.
References
Evaluating the Immunogenicity of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol: A Comparative Guide
Introduction
3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol is a lipid excipient featuring a polyethylene glycol (PEG) moiety, positioning it within the class of PEGylated lipids. Such molecules are critical components of lipid nanoparticle (LNP) delivery systems, which are instrumental in the administration of nucleic acid therapeutics, including mRNA vaccines.[1][2] While conferring stability and extending circulation times of LNPs, PEGylated lipids are also known to be a potential source of immunogenicity.[1][3][4] This guide provides a comparative framework for evaluating the immunogenic potential of this compound against other relevant lipid-based delivery systems. The focus is on the experimental data and methodologies required by researchers, scientists, and drug development professionals to assess and mitigate immunogenicity-related risks.
Comparative Immunogenicity of LNP Components
The immunogenicity of an LNP formulation is a multifaceted issue influenced by its various components, including ionizable lipids, helper lipids, cholesterol, and PEGylated lipids.[5] These nanoparticles are recognized as foreign by the body, stimulating the innate immune system, which in turn can influence the adaptive immune response.[6] The following table summarizes the known immunogenic potential of different LNP components, providing a basis for comparison when evaluating a novel excipient like this compound.
| LNP Component | Primary Function | Reported Immunogenic Effects | Potential Impact on this compound Evaluation |
| Ionizable Lipids (e.g., SM-102, ALC-0315) | Encapsulation and endosomal escape of nucleic acids.[2] | Can activate innate immune pathways (e.g., TLRs, MyD88-dependent pathways), leading to cytokine production (e.g., IL-1b).[5][7] This adjuvant effect can enhance vaccine efficacy but also contribute to reactogenicity.[5] | The immunogenicity of the LNP formulation containing the target lipid will be a combination of the effects of the ionizable lipid and the PEGylated lipid. |
| Helper Lipids (e.g., DSPC) | Structural integrity of the LNP.[8] | Generally considered to have low immunogenicity. | Unlikely to be a major contributor to the overall immunogenicity, but its interaction with the target lipid should be considered. |
| Cholesterol | LNP stability and membrane fusion.[8] | Generally considered to have low immunogenicity. | Similar to helper lipids, its direct immunogenic contribution is expected to be minimal. |
| PEGylated Lipids (e.g., DMG-PEG 2000) | Steric stabilization, prolonged circulation.[1][8] | Can elicit anti-PEG antibodies (IgM and IgG), leading to accelerated blood clearance (ABC) upon repeated administration.[3][4] Can also cause complement activation-related pseudoallergy (CARPA).[3][4] | The primary focus of the immunogenicity evaluation for this compound will be on its potential to induce anti-PEG antibodies and related hypersensitivity reactions. |
| Alternative Stealth Polymers (e.g., Polysarcosine) | To replace PEG and reduce immunogenicity. | Designed to be less immunogenic than PEG, with reduced potential for ABC and CARPA. | These represent the benchmark against which the immunogenicity of novel PEGylated lipids should be compared to assess for an improved safety profile. |
Experimental Protocols for Immunogenicity Assessment
A structured, multi-tiered approach is essential for the comprehensive evaluation of immunogenicity for a novel excipient.[9]
1. In Vitro Assays
-
Cytokine Release Assays:
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) or whole blood are incubated with the LNP formulation containing this compound. Supernatants are collected at various time points (e.g., 6, 24, 48 hours) and analyzed for a panel of pro-inflammatory and immunomodulatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Purpose: To assess the potential for innate immune activation and cytokine storm induction.
-
-
Complement Activation Assay:
-
Methodology: The LNP formulation is incubated with human serum. The activation of the complement system is measured by quantifying the levels of complement activation products, such as C3a, C5a, and the soluble terminal complement complex (sC5b-9), using specific ELISAs.
-
Purpose: To evaluate the risk of CARPA.
-
-
Dendritic Cell (DC) Maturation Assay:
-
Methodology: Immature human monocyte-derived DCs are cultured with the LNP formulation. DC maturation is assessed by flow cytometry through the upregulation of surface markers such as CD80, CD83, CD86, and MHC class II.
-
Purpose: To determine the adjuvant potential of the formulation and its ability to initiate an adaptive immune response.
-
2. In Vivo Studies
-
Animal Model: Typically, mice (e.g., C57BL/6 or BALB/c) or non-human primates are used.
-
Administration: Animals are administered the LNP formulation via a clinically relevant route (e.g., intramuscular or intravenous).
-
Anti-Drug Antibody (ADA) Assessment:
-
Methodology: A tiered approach is used for ADA detection.[9] Serum samples are collected at multiple time points post-administration. A screening immunoassay (e.g., ELISA, ECL) is first used to detect binding antibodies.[10][11] Positive samples are then subjected to a confirmatory assay to rule out false positives.[9] Further characterization assays can determine the antibody isotype (IgM, IgG) and neutralizing capacity.[10][11]
-
Purpose: To evaluate the induction of antibodies against the LNP, particularly anti-PEG antibodies.
-
-
Pharmacokinetic (PK) Analysis:
-
Methodology: The concentration of the LNP formulation in the blood is measured over time after single and multiple administrations.
-
Purpose: To assess for accelerated blood clearance (ABC) upon repeat dosing, which is often mediated by anti-PEG antibodies.[3]
-
-
Local and Systemic Reactogenicity:
-
Methodology: Animals are monitored for clinical signs of adverse reactions, such as changes in body weight, temperature, and activity levels. Injection site reactions are also evaluated.
-
Purpose: To assess the overall safety and tolerability of the formulation.
-
Visualizations
Caption: Experimental workflow for assessing the immunogenicity of a novel LNP component.
Caption: Signaling pathway for PEG-mediated immunogenicity of LNPs.
While direct immunogenicity data for this compound is not publicly available, a robust evaluation can be conducted by following established protocols for assessing the immunogenicity of PEGylated lipid nanoparticles. The key considerations are the potential for this novel lipid to induce anti-PEG antibodies, leading to accelerated blood clearance, and its capacity to activate the complement system, which can result in hypersensitivity reactions. A thorough in vitro and in vivo assessment, comparing its performance to well-characterized PEGylated lipids and non-PEG alternatives, will be crucial in determining its safety profile and suitability for clinical applications. This comparative approach will enable researchers to make informed decisions in the development of next-generation drug delivery systems.
References
- 1. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Immunogenicity in Clinical Practice and Drug Development: When is it Significant? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stealth Lipids in Nanoparticle Drug Delivery: "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol" and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of lipid-based drug delivery is continually evolving, with a significant focus on optimizing the "stealth" properties of nanoparticles to enhance circulation time and therapeutic efficacy. The gold standard has long been the use of polyethylene glycol (PEG)-conjugated lipids. This guide provides a comparative analysis of a specific PEGylated lipid, "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol," against a new generation of alternative stealth lipids, including polysarcosine (pSar), poly(2-oxazoline)s (POx), and zwitterionic poly(carboxybetaine) (PCB). This comparison is based on available experimental data on key performance indicators such as circulation half-life, immunogenicity, and drug delivery efficiency.
Executive Summary
While "this compound," a PEGylated lipid, offers the foundational benefits of the "stealth effect," emerging alternatives like pSar, POx, and PCB lipids demonstrate significant advantages, particularly in reducing immunogenicity and, in some cases, enhancing therapeutic delivery. The primary concern with PEGylated lipids is the "PEG dilemma," where the formation of anti-PEG antibodies can lead to accelerated blood clearance (ABC) and reduced efficacy upon repeated administration.[1] The alternatives presented in this guide aim to address this challenge, offering promising avenues for the next generation of nanoparticle-based therapeutics.
Data Presentation: Quantitative Comparison of Stealth Lipids
The following table summarizes the performance of different stealth lipids based on published experimental data. It is important to note that direct head-to-head comparative studies including "this compound" are limited. Therefore, DSPE-mPEG2000, a widely studied PEGylated lipid, is used as a baseline for comparison. The performance of "this compound" is expected to be in a similar range to DSPE-mPEG2000 due to its PEGylated nature.
| Stealth Lipid | Circulation Half-life | Immunogenicity (Anti-polymer Antibody Response) | mRNA Delivery/Transfection Efficiency | Key Findings & Citations |
| "this compound" (PEGylated Lipid) | Expected to be prolonged compared to non-stealth formulations. | Prone to inducing anti-PEG antibodies, leading to potential accelerated blood clearance.[1] | Generally effective, but can be hindered by the "PEG dilemma." | This specific lipid is a PEG derivative, and its performance is anticipated to align with other well-studied PEGylated lipids. |
| DSPE-mPEG2000 (Baseline PEGylated Lipid) | Prolonged circulation time.[2] | Induces anti-PEG IgM and IgG, leading to the ABC phenomenon.[3] | Effective, but repeated dosing can lead to reduced efficacy.[1] | A well-established stealth lipid, but with known immunogenicity issues.[1][2][3] |
| Polysarcosine (pSar)-Lipids | Comparable to PEGylated lipids. | Significantly lower pro-inflammatory cytokine secretion and reduced complement activation compared to PEGylated LNPs.[4] | Maintained or increased mRNA delivery efficiency in vivo.[5] | A promising alternative with a better safety profile and comparable or superior efficacy.[4][5] |
| Poly(2-oxazoline) (POx)-Lipids | Comparable or improved compared to PEGylated lipids. | Reduced clearance from the bloodstream and lower levels of anti-stealth lipid immunoglobulins (IgM) than PEG-LNPs.[6] | Similar or superior transfection efficiencies in vitro and in vivo compared to PEG-lipid equivalents.[6][7] | A highly tunable polymer platform that can overcome the "PEG dilemma."[6][7] |
| Poly(carboxybetaine) (PCB)-Lipids | Long circulation half-life.[8][9] | Effectively mitigate the accelerated blood clearance effect and prevent polymer-specific antibody production.[10][11] | Higher mRNA transfection efficiency than PEG-containing LNPs across different formulations.[10][11] | Zwitterionic nature provides excellent hydrophilicity and stealth properties, leading to enhanced efficacy and safety.[8][9][10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Determination of Lipid Nanoparticle (LNP) Circulation Half-Life
Objective: To measure the time it takes for half of the administered LNPs to be cleared from the bloodstream.
Methodology:
-
LNP Labeling: LNPs are labeled with a fluorescent dye (e.g., DiR) or a radiolabel (e.g., ⁶⁴Cu).[9][12]
-
Animal Model: Typically, mice or rats are used.
-
Administration: Labeled LNPs are administered intravenously (IV) via the tail vein.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h).
-
Quantification:
-
Data Analysis: The concentration of LNPs in the blood over time is plotted, and the circulation half-life (t½) is calculated using a one-compartment pharmacokinetic model.
Assessment of Immunogenicity: Anti-Polymer Antibody ELISA
Objective: To quantify the levels of antibodies generated against the stealth lipid (e.g., anti-PEG antibodies).
Methodology:
-
Animal Immunization: Animals are injected with the LNP formulation. A typical regimen involves an initial dose followed by a booster dose after a specific interval (e.g., 7 days) to elicit an immune response.[3]
-
Serum Collection: Blood is collected from the animals, and serum is isolated.
-
ELISA Plate Coating: 96-well ELISA plates are coated with the respective polymer-lipid conjugate (e.g., DSPE-mPEG2000).
-
Blocking: The plates are blocked with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.
-
Sample Incubation: Diluted serum samples from the immunized animals are added to the wells and incubated.
-
Detection Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG or IgM) that specifically binds to the primary antibodies from the serum is added.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which reacts with the enzyme to produce a color change.
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Quantification: The antibody titer is determined by comparing the absorbance of the samples to a standard curve.
Evaluation of In Vivo mRNA Delivery Efficiency
Objective: To assess the effectiveness of the LNP formulation in delivering functional mRNA to target tissues.
Methodology:
-
mRNA Encapsulation: LNPs are formulated to encapsulate a reporter mRNA, such as firefly luciferase or green fluorescent protein (GFP).
-
Animal Model: Mice are commonly used for these studies.
-
Administration: The mRNA-LNPs are administered via the desired route (e.g., intramuscularly or intravenously).[13]
-
In Vivo Imaging:
-
For luciferase mRNA, mice are injected with the substrate D-luciferin, and bioluminescence is measured using an in vivo imaging system (IVIS).[12][13][14] Images are taken at different time points to track the expression kinetics.
-
For GFP mRNA, tissues can be harvested, and GFP expression can be visualized by fluorescence microscopy or quantified by flow cytometry.
-
-
Ex Vivo Analysis: Organs of interest (e.g., liver, spleen, muscle at the injection site) can be harvested and homogenized. The reporter protein activity (e.g., luciferase activity) is then measured in the tissue lysates to quantify the level of protein expression.[4][12]
Mandatory Visualization
References
- 1. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 2. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Frontiers | Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In Vivo Pharmacokinetic Evaluation of Degradable Shell Crosslinked Polymer Nanoparticles with Poly(carboxybetaine) vs. Poly(ethylene glycol) Surface-grafted Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly(carboxybetaine) lipids enhance mRNA therapeutics efficacy and reduce their immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly(carboxybetaine) lipids enhance mRNA therapeutics efficacy and reduce their immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
The Influence of PEGylated Lipids on Lipid Nanoparticle Performance: A Comparative Analysis for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of PEGylated Lipids in LNP Formulations
PEGylated lipids are amphiphilic molecules typically composed of a lipid anchor and a hydrophilic polyethylene glycol (PEG) chain. Their primary functions within an LNP formulation include:
-
Steric Stabilization: The PEG chains form a hydrophilic corona on the surface of the LNP, preventing aggregation and enhancing colloidal stability.
-
Prolonged Circulation: This steric shield reduces opsonization (the process of marking particles for phagocytosis), thereby decreasing clearance by the mononuclear phagocyte system and extending the circulation half-life of the LNPs.
-
Modulation of Cellular Uptake: The density and length of the PEG chains can influence the interaction of LNPs with target cells. A phenomenon known as the "PEG dilemma" describes the trade-off between prolonged circulation and reduced cellular uptake and endosomal escape due to steric hindrance.
The structure of the PEGylated lipid, including the length of the lipid anchor, the length of the PEG chain, and the nature of the chemical linkage between them, significantly influences these properties and, consequently, the in vivo performance of the LNP formulation.
Comparative Analysis of PEGylated Lipid Formulations
The following tables summarize key performance metrics from studies comparing LNP formulations with different PEGylated lipids. These studies highlight the impact of varying the lipid anchor and PEG chain length on the physicochemical properties and biological activity of LNPs.
Table 1: Influence of PEGylated Lipid Anchor Length on LNP Properties and In Vivo Performance
| PEGylated Lipid | Lipid Anchor Length | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vivo Luciferase Expression (fold change vs. control) | Reference |
| DMG-PEG 2000 | C14 (Saturated) | ~80 | < 0.1 | > 90 | High | [1][2] |
| DSG-PEG 2000 | C18 (Saturated) | ~85 | < 0.1 | > 90 | Low | [1][2] |
As demonstrated in the table, LNPs formulated with the shorter C14 lipid anchor (DMG-PEG 2000) exhibited significantly higher in vivo mRNA expression compared to those with the longer C18 anchor (DSG-PEG 2000)[1][2]. This is often attributed to the faster shedding of the shorter-chain PEGylated lipid from the LNP surface, which facilitates cellular uptake and endosomal escape.
Table 2: Effect of PEG-Lipid Molar Content on LNP Characteristics and Transfection Efficiency
| DMG-PEG 2000 Molar % | Particle Size (nm) | Zeta Potential (mV) | In Vitro Transfection Efficiency | In Vivo Transgene Expression | Reference |
| 0.5% | Larger | Less Negative | Lower | Lower | [3] |
| 1.5% | Optimal (~80 nm) | Moderately Negative | Optimal | Moderate | [3] |
| 3.0% | Smaller | More Negative | Decreased | Higher | [3][4] |
| 5.0% | Smallest | Most Negative | Low | Highest | [3] |
There is a clear relationship between the molar percentage of the PEGylated lipid and the physicochemical and biological properties of the LNPs. A bell-shaped curve is often observed for in vitro transfection, with an optimal concentration (around 1.5 mol%) balancing stability and cellular uptake[3]. Interestingly, higher PEGylation can lead to increased transgene expression in vivo, likely due to enhanced stability and circulation time[3].
Positioning "3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol" in the Formulation Landscape
"this compound" possesses a C11 unsaturated lipid anchor and a hexaethylene glycol (PEG6) chain. Based on the structure-activity relationships observed in the literature, we can extrapolate its likely performance characteristics:
-
Lipid Anchor (C11, unsaturated): The relatively short C11 chain would likely lead to rapid shedding from the LNP surface, which could enhance cellular uptake and endosomal escape, potentially leading to high in vitro and in vivo potency. The presence of a terminal double bond in the undec-10-enyl anchor provides a site for potential chemical modification or conjugation.
-
PEG Chain (Hexaethylene glycol): A hexaethylene glycol chain is a relatively short PEG linker. This could result in a less dense steric shield compared to longer PEG chains (e.g., PEG2000), which might lead to faster clearance but also improved cellular interaction.
Hypothesized Performance: A formulation containing "this compound" would be expected to exhibit potent transfection due to the rapid dissociation of the PEGylated lipid. However, the shorter PEG chain might compromise the stability and circulation time of the LNPs compared to formulations with longer PEG chains. Experimental validation is crucial to confirm these hypotheses.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of LNP formulations. The following are representative protocols for key experiments.
1. LNP Formulation by Microfluidic Mixing
-
Materials: Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid are dissolved in ethanol at a specific molar ratio. The nucleic acid (mRNA or siRNA) is diluted in an aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Procedure:
-
The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringe pumps.
-
The two solutions are mixed at a controlled flow rate ratio (e.g., 3:1 aqueous to ethanol) in a microfluidic mixing chip (e.g., NanoAssemblr®).
-
The resulting LNP suspension is collected and dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and non-encapsulated nucleic acid.
-
2. Physicochemical Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) using an instrument such as a Malvern Zetasizer.
-
Zeta Potential: Determined by Laser Doppler Velocimetry, also typically using a Malvern Zetasizer.
-
Encapsulation Efficiency: Quantified using a fluorescent dye exclusion assay (e.g., RiboGreen® assay). The fluorescence of the sample is measured before and after lysis of the LNPs with a surfactant (e.g., Triton X-100). The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.
3. In Vitro Transfection Efficiency
-
Cell Culture: A suitable cell line (e.g., HeLa, HEK293) is seeded in a multi-well plate and allowed to adhere overnight.
-
Transfection: The cells are treated with LNP-encapsulated reporter mRNA (e.g., encoding luciferase or GFP) at various concentrations.
-
Analysis: After a defined incubation period (e.g., 24-48 hours), the expression of the reporter protein is quantified. For luciferase, a luminometer is used to measure the light output after adding the substrate. For GFP, fluorescence microscopy or flow cytometry can be used.
4. In Vivo Performance Evaluation
-
Animal Model: Typically, mice (e.g., C57BL/6) are used.
-
Administration: LNP formulations are administered via a relevant route, such as intravenous (IV) or intramuscular (IM) injection.
-
Biodistribution: At various time points post-injection, tissues are harvested, and the concentration of the delivered nucleic acid or the expression of a reporter protein is measured. For mRNA, this can be done by quantifying the expressed protein (e.g., via ELISA or luminescence imaging).
-
Efficacy Studies: For therapeutic applications, the downstream biological effects of the delivered nucleic acid (e.g., gene silencing for siRNA, protein replacement for mRNA) are assessed.
Visualizing Key Concepts
Diagram 1: General Structure of a Lipid Nanoparticle
A simplified representation of an LNP's components.
Diagram 2: The "PEG Dilemma" in LNP Delivery
Balancing stability and cellular delivery.
Diagram 3: Experimental Workflow for LNP Formulation and Evaluation
From formulation to in vivo assessment.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
For Immediate Reference: Proper Disposal of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risk.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is a non-halogenated organic chemical. The primary method of disposal is through a licensed hazardous waste disposal company.
-
Segregation of Waste:
-
Do not mix this compound with other waste streams, particularly halogenated solvents, strong acids, or oxidizers.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include any known hazard information (e.g., "Combustible Liquid," if applicable, based on the properties of similar long-chain alcohols).
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Provide the EHS department with all available information on the chemical.
-
-
Spill and Leak Procedures:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
III. Quantitative Data Summary
Specific quantitative toxicity and environmental hazard data for this compound are not available in the searched resources. For similar long-chain alcohols and polyethylene glycol ethers, the following general toxicological information is often observed; however, it should not be taken as validated data for the specific compound .
| Data Point | Value | Source Context |
| Acute Oral Toxicity | Data not available. Similar compounds may be harmful if swallowed. | Safety Data Sheets for other long-chain alcohols and glycols often indicate a potential for harm upon ingestion. |
| Aquatic Toxicity | Data not available. | Polyethylene glycol ethers can exhibit a range of aquatic toxicities. Without specific data, it should be assumed that this compound may be harmful to aquatic life and should not be released into the environment. |
| Flammability | Data not available. | Long-chain alcohols are often combustible liquids. Keep away from heat and open flames.[1] |
| Persistence/Degradability | Data not available. | Polyethylene glycol derivatives are generally considered to be biodegradable. |
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol
This guide provides crucial safety and logistical information for the handling and disposal of 3,6,9,12,15,18-Hexaoxanonacos-28-en-1-ol (CAS No. 130727-48-9). The following procedures are based on best practices for handling structurally similar long-chain polyethylene glycol ethers and non-ionic surfactants, in the absence of a specific Safety Data Sheet (SDS) for this compound.
I. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be necessary if there is a splash hazard.[1] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or butyl rubber) and a standard laboratory coat.[2] Ensure gloves are inspected prior to use. For extensive handling, wear fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3][4] If vapors or mists are generated, or if working in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
| Hand Protection | Chemical-resistant gloves are essential to prevent skin contact.[2] |
II. Operational Plan: Handling and Storage
A. Handling:
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any potential vapors or mists.[6]
-
Avoid Contact: Take precautions to avoid contact with eyes, skin, and clothing.[5]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[6] Use non-sparking tools.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[3]
B. Storage:
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3]
-
Incompatible Materials: Store away from strong oxidizing agents.[3][6]
III. Disposal Plan
The disposal of this compound and its containers must be in accordance with all applicable local, state, and federal regulations.
-
Waste Classification: As a non-ionic surfactant, it may be classified as hazardous waste depending on its characteristics and any contaminants.
-
Disposal Method:
-
Do not dispose of it down the drain or into the environment.[8]
-
For disposal, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Alternatively, it should be taken to a designated hazardous waste facility.[8]
-
-
Contaminated Packaging: Empty containers should be triple-rinsed and disposed of as hazardous waste or recycled if permissible by local regulations.
IV. Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
